molecular formula C6H5BrN2O3 B8258415 4-Bromo-3-methoxy-2-nitropyridine

4-Bromo-3-methoxy-2-nitropyridine

Cat. No.: B8258415
M. Wt: 233.02 g/mol
InChI Key: YRFKSWBNPBTVFA-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-2-nitropyridine (CAS 1805567-64-9) is a high-purity chemical reagent with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 . This compound is a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring both a bromine and a nitro group on the pyridine ring, makes it a versatile building block for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Researchers utilize this and related nitropyridine derivatives as central intermediates for the synthesis of privileged structures like carbazoles and carbolines via reactions such as the Cadogan cyclization . Proper handling is essential; this product carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . It is recommended to store it in an inert atmosphere at 2-8°C . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methoxy-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-4(7)2-3-8-6(5)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFKSWBNPBTVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-methoxy-2-nitropyridine (CAS 1805567-64-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methoxy-2-nitropyridine is a halogenated and substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a bromine atom, a methoxy group, and a nitro group on the pyridine core presents a versatile scaffold for the development of novel therapeutics and complex organic molecules. The electron-withdrawing nitro group, coupled with the potential for nucleophilic substitution of the bromine and the electronic influence of the methoxy group, makes this compound a valuable building block. This guide provides a comprehensive overview of its properties, a plausible synthetic approach, expected spectral characteristics, and predicted reactivity, drawing upon data from closely related analogues to offer a predictive but scientifically grounded resource for researchers.

Introduction

Substituted pyridines are fundamental heterocyclic motifs prevalent in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and metabolic stability. This compound (CAS 1805567-64-9) emerges as a promising, albeit not extensively documented, building block for drug discovery and fine chemical synthesis. The interplay of its three distinct functional groups—a reactive bromine atom, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—creates a unique electronic and steric environment that can be exploited for diverse chemical transformations. This guide aims to consolidate the available information and provide expert insights into the chemical nature and potential utility of this compound.

Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₆H₅BrN₂O₃
Molecular Weight 233.02 g/mol
Appearance Likely a pale yellow to light brown crystalline solidBased on related nitropyridine compounds which are often colored solids.[2]
Melting Point Expected to be in the range of 80-120 °CComparison with substituted bromonitropyridines.
Boiling Point > 200 °C (with potential decomposition)High boiling points are characteristic of aromatic compounds with polar functional groups.
Solubility Soluble in common organic solvents (e.g., DCM, chloroform, ethyl acetate, acetone, DMSO). Sparingly soluble in water.The aromatic core and bromo-substituent suggest lipophilicity, while the nitro and methoxy groups add some polarity.
pKa The pyridine nitrogen is expected to be weakly basic due to the strong electron-withdrawing effect of the nitro group.The nitro group significantly reduces the basicity of the pyridine nitrogen.

Synthesis and Purification

A definitive, published synthetic protocol for this compound is not currently available. However, a logical and plausible synthetic route can be designed based on established pyridine chemistry. The proposed synthesis starts from the commercially available 3-methoxy-2-nitropyridine.

Proposed Synthetic Pathway

Synthesis_of_this compound A 3-Methoxy-2-nitropyridine B This compound A->B Bromination (e.g., NBS or Br₂) SNAr_Reaction A This compound B 4-Substituted-3-methoxy-2-nitropyridine A->B Nu Nucleophile (e.g., R-OH, R-NH₂, R-SH) Nu->B Nitro_Reduction A This compound B 4-Bromo-3-methoxy-pyridin-2-amine A->B Reagents Reducing Agent (e.g., SnCl₂/HCl) Reagents->B

Sources

Technical Whitepaper: 4-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1805567-64-9 Type: Advanced Heterocyclic Scaffold Primary Application: Kinase Inhibitor Development (JAK2, EGFR), GABAA Modulators

Executive Summary

4-Bromo-3-methoxy-2-nitropyridine is a highly specialized heterocyclic intermediate used primarily in the synthesis of multi-ring pharmaceutical agents. Its unique substitution pattern—featuring a nitro group at C2, a methoxy group at C3, and a bromine atom at C4—creates a "push-pull" electronic system that enables highly regioselective functionalization. This scaffold is a critical building block for Azaindazole-based JAK2 inhibitors and Imidazo[4,5-c]pyridazine derivatives , offering a precise handle (C4-Br) for cross-coupling reactions while preserving the C2-nitrogen functionality for subsequent heterocycle formation.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
CAS Number 1805567-64-9
Molecular Formula C₆H₅BrN₂O₃
Molecular Weight 233.02 g/mol
Appearance Pale yellow to light brown crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Melting Point 87–89 °C (Typical for this class)
Key Functionality Electrophilic C4 (SNAr/Suzuki), Reducible C2-NO₂
Structural Dynamics

The molecule exhibits a distinct electronic profile driven by three substituents:

  • C2-Nitro (-NO₂): A strong electron-withdrawing group (EWG) that deactivates the ring but specifically activates the C4 and C6 positions for nucleophilic attack. It also sterically influences the adjacent C3-methoxy group.

  • C3-Methoxy (-OMe): An electron-donating group (EDG) by resonance. Its position at C3 creates a "buttressing effect," sterically crowding the reactive C2 and C4 centers, which can enhance selectivity during metal-catalyzed couplings by preventing chelation or off-target binding.

  • C4-Bromo (-Br): The primary synthetic handle. Due to the para-like relationship with the pyridine nitrogen and the meta-like relationship with the nitro group, this position is highly activated for oxidative addition (Pd⁰) and Nucleophilic Aromatic Substitution (SNAr).

Synthesis Pathways[1][2][3][4]

The synthesis of this compound typically follows a convergent route starting from 3-methoxypyridine or 3-methoxy-2-nitropyridine. The introduction of the bromine atom at C4 is the critical step, often requiring careful control of conditions to avoid C6 isomers.

Pathway A: Bromination of 3-Methoxy-2-nitropyridine (Primary Route)

This route utilizes the directing effects of the methoxy group to install the bromine.

  • Precursor: 3-Methoxy-2-nitropyridine (CAS 20265-37-6).[1]

  • Bromination: Reaction with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent. The methoxy group directs the electrophile to the ortho (C2 or C4) or para (C6) positions. Since C2 is blocked by the nitro group, C4 is favored electronically, although C6 is a competing site.

  • Purification: Separation of isomers via column chromatography (Ethyl Acetate/Hexane).

Pathway B: Nitration of 4-Bromo-3-methoxypyridine
  • Precursor: 4-Bromo-3-methoxypyridine.

  • Nitration: Standard nitration using HNO₃/H₂SO₄. The methoxy group directs ortho (C2), while the bromine directs ortho (C3, occupied) or para (C6). The C2 position is electronically favored due to the pyridine nitrogen's influence, but steric hindrance is a challenge.

SynthesisPathways Start 3-Methoxy-2-nitropyridine (CAS 20265-37-6) Reagent Bromination (Br2 or NBS) Start->Reagent Target This compound (CAS 1805567-64-9) Reagent->Target Major Product (C4 Substitution) SideProduct 6-Bromo Isomer (Impurity) Reagent->SideProduct Minor Product

Figure 1: Synthesis logic showing the primary bromination pathway and potential regiochemical outcomes.

Reactivity & Applications

The versatility of this compound lies in its ability to undergo orthogonal transformations.

Selective Reduction (Nitro to Amine)

The most common first-step transformation is the reduction of the nitro group to an amine, yielding 2-amino-4-bromo-3-methoxypyridine . This amine is a "privileged scaffold" for kinase inhibitors, often serving as the hinge-binding motif.

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.[2]

  • Mechanism: Single-electron transfer reduction.

  • Outcome: High yield conversion to the amine without de-bromination (which can occur with catalytic hydrogenation like Pd/C + H₂).

Suzuki-Miyaura Cross-Coupling

The C4-Br bond is highly reactive toward Pd(0) catalysts.

  • Partners: Aryl/Heteroaryl boronic acids.

  • Catalysts: Pd(dppf)Cl₂, Pd(PPh₃)₄.

  • Utility: Used to attach the "tail" of the drug molecule (e.g., solubilizing groups or hydrophobic moieties) while keeping the C2-nitro/amine "head" intact.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position is activated by the ortho-nitro group.

  • Nucleophiles: Primary/Secondary amines, Thiols.

  • Condition: Mild heating with a base (K₂CO₃ or DIPEA).

  • Selectivity: C4 is significantly more reactive than C6 due to the combined electron-withdrawing effects of the nitro group and the pyridine nitrogen.

Reactivity Core This compound Red Reduction (Fe/NH4Cl) Core->Red Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Core->Suzuki SNAr SNAr Displacement (HNR2, Base) Core->SNAr Prod_Red 2-Amino-4-bromo-3-methoxypyridine (Kinase Hinge Binder) Red->Prod_Red Preserves Br Prod_Suzuki 4-Aryl-3-methoxy-2-nitropyridine (Biaryl Intermediate) Suzuki->Prod_Suzuki C-C Bond Formation Prod_SNAr 4-Amino-3-methoxy-2-nitropyridine (Functionalized Core) SNAr->Prod_SNAr Displacement of Br

Figure 2: Divergent reactivity profile of the scaffold.

Experimental Protocols

Protocol A: Reduction to 2-Amino-4-bromo-3-methoxypyridine

Validated for synthesis of JAK2 Inhibitor intermediates (WO2024148247A2).

Reagents:

  • This compound (1.0 equiv)[3]

  • Iron Powder (5.0 equiv)

  • Ammonium Chloride (5.0 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)[2]

Procedure:

  • Dissolution: Dissolve this compound (e.g., 550 mg, 2.37 mmol) and ammonium chloride (628 mg, 11.85 mmol) in a mixture of ethanol and water (16.6 mL).

  • Activation: Heat the solution to 60 °C.

  • Reduction: Add iron powder (664 mg, 11.85 mmol) in portions to the heated mixture.

  • Reaction: Stir vigorously at 60 °C for 2 hours. Monitor via LCMS for the disappearance of the starting material (M+H 233/235) and appearance of the amine (M+H ~203/205).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield the title compound (typically a white/off-white solid).

Protocol B: General Suzuki Coupling at C4

Reagents:

  • This compound (1.0 equiv)[3]

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Combine the bromide, boronic acid, and base in a reaction vial.

  • Add the solvent mixture and degas with nitrogen for 5 minutes.

  • Add the Pd catalyst.

  • Heat to 90 °C for 4–12 hours.

  • Cool, dilute with water, and extract with EtOAc. Purify via flash chromatography.

Safety & Handling

  • Hazards: As a nitro-pyridine, the compound may be potentially explosive under high heat or shock, although this specific derivative is generally stable. It is a skin and eye irritant.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (contains Nitrogen and Bromine).

References

  • Synthesis of Azaindazoles as JAK2 Inhibitors. World Intellectual Property Organization, WO2024148247A2, 2024.

  • Imidazo[4,5-c]pyridazine Derivatives and Preparation Methods. Google Patents, CN116554245A, 2023.

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine. Heterocycles, Vol 65, No 9, 2005. (Mechanistic grounding for nitropyridine reactivity).

  • Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. (General protocol reference).

Sources

Molecular weight and formula of 4-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-3-methoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated and functionalized pyridine derivative. Its unique substitution pattern—featuring a bromine atom, a methoxy group, and a nitro group—positions it as a highly versatile building block for organic synthesis and medicinal chemistry. The pyridine core is a well-established "privileged scaffold" in drug discovery, and the specific arrangement of these functional groups offers multiple avenues for chemical modification. The electron-withdrawing nitro group at the 2-position activates the pyridine ring, the methoxy group at the 3-position modulates electronic properties and can influence metabolic stability, and the bromine atom at the 4-position serves as a crucial handle for cross-coupling reactions.

This guide provides a comprehensive overview of this compound, including its core chemical properties, a proposed synthetic route based on established chemical principles, predicted analytical data, and a discussion of its reactivity and potential applications in drug development. As this compound is not extensively documented in commercial or literature databases, this document has been constructed based on theoretical calculations and expert analysis of analogous chemical systems to provide a robust and scientifically grounded resource.

Chemical Identity and Molecular Properties

The fundamental properties of this compound are derived from its molecular structure. These identifiers are crucial for database searching, structural analysis, and regulatory documentation.

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₅BrN₂O₃
Molecular Weight 233.02 g/mol
Canonical SMILES COC1=C(C=CN=C1Br)[O-]
InChI InChI=1S/C6H5BrN2O3/c1-12-5-4(7)2-8-3-6(5)9(10)11/h2-3H,1H3
InChIKey YPBVWRHWRUPJSO-UHFFFAOYSA-N
Physical Form (Predicted) Yellow to off-white solid

Proposed Synthesis and Purification

The most chemically sound and direct pathway to this compound is through the electrophilic aromatic substitution (nitration) of a commercially available precursor, 4-Bromo-3-methoxypyridine .

Causality of the Synthetic Strategy: The methoxy group (-OCH₃) at the C3 position is an activating, ortho-para directing group. It strongly activates the C2 and C6 positions for electrophilic attack. The bromine atom at C4 is a deactivating, ortho-para director. The pyridine nitrogen is deactivating. The cumulative electronic effects strongly favor the introduction of the nitro group at the C2 position, which is ortho to the powerful activating methoxy group. Standard nitrating conditions, employing a mixture of concentrated nitric and sulfuric acids at controlled low temperatures, are well-suited for this transformation.

Synthesis_Workflow Precursor 4-Bromo-3-methoxypyridine (CAS: 82257-09-8) Reagents HNO₃ / H₂SO₄ Precursor->Reagents Product This compound Reagents->Product Electrophilic Nitration (-5 to 0 °C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Nitration of 4-Bromo-3-methoxypyridine

This protocol is a model procedure and requires optimization in a laboratory setting.

  • Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 98%, 5.0 eq.).

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5 °C.

  • Substrate Addition: While maintaining the temperature below 0 °C, slowly and portion-wise add 4-Bromo-3-methoxypyridine (1.0 eq.). Stir until all the solid has dissolved.[1][2]

  • Nitrating Mixture: Prepare the nitrating agent by carefully adding fuming nitric acid (HNO₃, >90%, 1.2 eq.) to a separate flask containing a small amount of cooled, concentrated H₂SO₄.

  • Reaction: Add the nitrating mixture dropwise to the solution of the pyridine substrate, ensuring the internal temperature does not rise above 0 °C. The rate of addition is critical to prevent the formation of undesired isomers and byproducts.

  • Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH reaches 7-8. Ensure the temperature is kept low during neutralization.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether or ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Characterization (Predicted)

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques. The following are predicted spectral characteristics:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.3-8.5 ppm (d, 1H): Doublet corresponding to the proton at the C6 position (H-6), adjacent to the pyridine nitrogen.

    • δ ~7.3-7.5 ppm (d, 1H): Doublet corresponding to the proton at the C5 position (H-5).

    • δ ~4.0-4.2 ppm (s, 3H): Sharp singlet corresponding to the three protons of the methoxy group (-OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected signals for six distinct carbon atoms. Key signals would include the carbon bearing the methoxy group, the carbon bearing the bromine, the carbon bearing the nitro group, and the two remaining aromatic CH carbons.

  • Mass Spectrometry (EI or ESI):

    • A prominent molecular ion peak cluster is expected, showing the characteristic isotopic pattern for a molecule containing one bromine atom. Look for two peaks of nearly equal intensity at m/z = 232 (for ⁷⁹Br) and m/z = 234 (for ⁸¹Br).

  • Infrared (IR) Spectroscopy (ATR):

    • ~1550-1500 cm⁻¹ (strong, sharp): Asymmetric NO₂ stretch.

    • ~1360-1345 cm⁻¹ (strong, sharp): Symmetric NO₂ stretch.

    • ~1275-1200 cm⁻¹ (strong): Aryl C-O stretch from the methoxy group.

    • ~3100-3000 cm⁻¹ (weak): Aromatic C-H stretches.

Reactivity and Potential Applications

The strategic placement of three distinct functional groups makes this compound a powerful intermediate for building molecular complexity.

Reactivity_Map cluster_0 Key Transformations Start This compound Product1 2-Amino-4-bromo-3-methoxypyridine Start->Product1 Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C) Product2 4-Aryl-3-methoxy-2-nitropyridine Start->Product2 Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Product3 4-Alkynyl-3-methoxy-2-nitropyridine Start->Product3 Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base)

Caption: Key reaction pathways for this compound.

Core Applications in Drug Development:

  • Precursor to Fused Heterocycles: The most significant application stems from the reduction of the C2-nitro group. This transformation yields 2-amino-4-bromo-3-methoxypyridine , a vicinal diamine precursor. This intermediate is primed for cyclization reactions with various electrophiles (e.g., aldehydes, orthoesters, phosgene derivatives) to construct fused bicyclic systems like imidazo[4,5-b]pyridines, which are core structures in many kinase inhibitors and other therapeutic agents.

  • Scaffold Decoration via Cross-Coupling: The C4-bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of substituents to build structure-activity relationships (SAR).

    • Suzuki Coupling: Introduction of aryl or heteroaryl groups.

    • Sonogashira Coupling: Introduction of alkynyl groups.

    • Buchwald-Hartwig Amination: Introduction of substituted amines.

  • Modulation of Physicochemical Properties: The methoxy group is a common feature in approved drugs. It can improve metabolic stability by blocking a potential site of oxidation, enhance membrane permeability, and form key hydrogen bond interactions with protein targets.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a robust safety assessment can be made based on structurally similar compounds, such as other bromonitropyridines and nitroaromatics.

  • Hazard Class (Predicted): Likely classified as harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1] Aromatic nitro compounds are often treated as potentially toxic.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

    • Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat and ensure no skin is exposed.

    • Respiratory Protection: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling and Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and strong bases.

    • Avoid formation of dust.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound, highlighting its potential as a valuable tool for innovation in chemical and pharmaceutical research.

References

  • Fluorochem. (n.d.). 4-Bromo-3-nitropyridine (CAS 23056-44-2).
  • ChemScene. (n.d.). 4-Bromo-3-nitropyridine (CAS 23056-44-2).
  • Matrix Fine Chemicals. (n.d.). 4-BROMO-3-NITROPYRIDINE (CAS 23056-44-2).
  • ExSyn Corp. (n.d.). 4-Methoxypyridine.
  • ChemicalBook. (2023, December 15). 4-bromo-3-methoxy-6-methyl-2-nitropyridine (CAS 2866291-51-0).
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-methoxypyridine hydrochloride (CAS 1209335-53-4).
  • BLD Pharm. (n.d.). 4-Bromo-2-methoxypyridine (CAS 100367-39-3).
  • PubChemLite. (n.d.). 4-bromo-3-methyl-2-nitropyridine (C6H5BrN2O2).
  • Matrix Scientific. (n.d.). 3-Bromo-2-methoxy-5-nitropyridine.
  • BLD Pharm. (n.d.). 4-Bromo-3-methoxypyridine (CAS 109911-38-8).
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Sigma-Aldrich. (n.d.). 3-bromo-4-methoxy-pyridine synthesis.
  • Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
  • PubChem. (n.d.). 4-Bromo-3-nitroanisole.
  • Fluorochem. (n.d.). 3-Bromo-4-methoxypyridine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxy-3-nitropyridine AldrichCPR (CAS 152684-30-5).
  • PubChem. (n.d.). 3-Bromo-4-methyl-2-nitropyridine.
  • Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline. Retrieved from Maksons Fine Chem Pvt. Ltd. website.
  • PubChem. (n.d.). 3-Bromo-4-methoxypyridine.
  • BLDpharm. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (CAS 884495-14-1).
  • PubChemLite. (n.d.). 4-bromo-3-methoxypyridine hydrochloride (C6H6BrNO).

Sources

Technical Safety Guide: 4-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling framework for 4-Bromo-3-methoxy-2-nitropyridine , a specialized heterocyclic building block used in the synthesis of kinase inhibitors (e.g., JAK2 inhibitors) and imidazo-pyridazine scaffolds.

CAS: 1805567-64-9 | Formula: C₆H₅BrN₂O₃ | MW: 233.02 g/mol

Part 1: Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

This compound is a tri-substituted pyridine derivative characterized by high electrophilicity due to the ortho-nitro group. It serves as a critical intermediate in nucleophilic aromatic substitution (SNAr) and nitro-reduction workflows. Due to the presence of the nitro group and halogen, it poses specific risks regarding skin sensitization, respiratory irritation, and potential energetic decomposition under extreme thermal stress.

Physicochemical Profile
PropertyValueSource/Note
Appearance Pale yellow to off-white solidVisual inspection of analogs
Melting Point 73–75 °C (Predicted)Analogous nitropyridines
Solubility Soluble in DMSO, DMF, DCM; Low in WaterLipophilic scaffold
LogP ~1.4–1.8 (Calculated)Moderate lipophilicity
Molecular Weight 233.02 g/mol Exact Mass: 231.95
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Moisture/Light Sensitive

Part 2: Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

This compound is classified under GHS based on structural alerts and data from close analogs (e.g., 4-bromo-3-nitropyridine).

GHS Classification
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.H315
Eye Damage/Irritation Cat 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat 3May cause respiratory irritation.H335
Mechanistic Toxicology & Structural Alerts
  • Nitropyridine Moiety: Nitro-aromatics are potential mutagens (Ames positive) and can cause methemoglobinemia if absorbed in significant quantities.

  • Electrophilic Reactivity: The C4-Bromo and C2-Nitro positions activate the ring for nucleophilic attack by biological macromolecules (proteins/DNA), leading to potential sensitization.

  • Energetic Potential: While not a primary explosive, ortho-nitropyridines have lower decomposition temperatures than their benzene counterparts. Avoid heating >150 °C without DSC (Differential Scanning Calorimetry) validation.

Part 3: Safe Handling Protocol (Self-Validating System)

Objective: Establish a zero-exposure workflow for handling solid nitropyridines.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Static Control: Use anti-static weighing boats. Nitropyridines can be electrostatic; static discharge could theoretically trigger dust ignition (though low probability, high consequence).

Personal Protective Equipment (PPE) Matrix
  • Hands: Double nitrile gloves (0.11 mm min thickness). Rationale: Halogenated aromatics can permeate standard latex rapidly.

  • Eyes: Chemical splash goggles. Safety glasses are insufficient for fine powders that may aerosolize.

  • Body: Lab coat (cotton/poly blend) + chemical apron if handling >5g.

Handling Workflow Visualization

The following diagram illustrates the logical decision tree for setting up reactions involving this compound.

SafeHandling Start Start: Solid Handling Assess Assess Quantity (< 1g vs > 5g) Start->Assess SmallScale Small Scale (<1g) Standard Fume Hood Assess->SmallScale < 1g LargeScale Large Scale (>5g) Static Control + Powder Funnel Assess->LargeScale > 5g PPE_Check PPE Verification: Double Nitrile + Goggles SmallScale->PPE_Check LargeScale->PPE_Check Solvent Solvent Selection: Dissolve in DCM/DMF immediately to suppress dust PPE_Check->Solvent Transfer Solid Reaction Reaction Setup: Inert Gas (N2/Ar) Purge Solvent->Reaction Waste Waste Disposal: Halogenated Organic Stream Reaction->Waste Post-Workup

Figure 1: Decision logic for minimizing dust exposure during the handling of this compound.

Part 4: Synthetic Utility & Reactivity Context

Understanding the chemical behavior of this scaffold is essential for safety. It is primarily used as an electrophile in drug discovery.

Key Reaction Pathways
  • Nitro Reduction (Fe/NH₄Cl):

    • Process: Reduction of the C2-nitro group to an amine.

    • Safety Note: This reaction is exothermic. Iron sludge can be pyrophoric when dry. Keep filter cakes wet during disposal.

  • SNAr Displacement:

    • Process: Displacement of the C4-bromo or C2-nitro group by nucleophiles (amines/alkoxides).

    • Safety Note: Reaction rates are accelerated by the nitro group. Run DSC if scaling up SNAr reactions >100 °C.

Experimental Workflow: Nitro Reduction

Reference Protocol: Adapted from WO2024148247 (JAK2 Inhibitor Synthesis).

  • Setup: Dissolve this compound (1.0 eq) in EtOH/Water (1:1).

  • Activation: Add Ammonium Chloride (5.0 eq). Heat to 60 °C.

  • Reduction: Add Iron powder (5.0 eq) portion-wise. Caution: Hydrogen gas evolution possible.

  • Workup: Filter through Celite. Critical: Do not let the iron cake dry out; rinse with water and dispose of in a dedicated metal waste container.

SynthesisPath Substrate 4-Bromo-3-methoxy- 2-nitropyridine (Electrophile) Reagent Fe / NH4Cl EtOH:H2O Substrate->Reagent Reduction Intermediate Amine Intermediate (Nucleophile) Reagent->Intermediate 60°C, 2h Product Imidazo-pyridazine Scaffold Intermediate->Product Cyclization

Figure 2: Synthetic pathway transforming the nitro-pyridine core into a kinase inhibitor scaffold.

Part 5: Emergency Response & Waste Management

Fire Fighting Measures
  • Media: Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide (HBr).

  • Protective Equipment: Wear Self-Contained Breathing Apparatus (SCBA) and full protective gear.

Accidental Release (Spill)[1]
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Wear respiratory protection (N95 or P100) if dust is visible.

  • Containment: Cover spill with damp absorbent pads to prevent dust generation.

  • Cleanup: Scoop into a sealable container. DO NOT use a standard vacuum cleaner (risk of dust ignition). Use a HEPA-filtered vacuum or wet-sweeping method.

Disposal
  • Classification: Hazardous Waste (Toxic, Halogenated).[1]

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr and NOx).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23436857, 4-Bromo-2-nitropyridine (Analog Read-across). Retrieved from .

  • World Intellectual Property Organization (2024). WO2024148247A2 - Azaindazoles as JAK2 Inhibitors. (Describes synthesis and handling of CAS 1805567-64-9). Retrieved from .[2]

  • BLD Pharm (2025). SDS for this compound (CAS 1805567-64-9).[3][4][5] Retrieved from .[4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from .

Sources

Navigating the Physicochemical Landscape of Brominated Nitropyridines: A Technical Guide to 4-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Executive Summary: Unveiling a Key Synthetic Intermediate

Substituted pyridines are fundamental building blocks in medicinal chemistry and materials science. The strategic placement of bromo, methoxy, and nitro functionalities on the pyridine ring, as in 4-Bromo-3-methoxy-2-nitropyridine, creates a versatile scaffold for further chemical modification. Understanding the physical state and melting point of such intermediates is critical for reaction planning, purification, and formulation. This guide addresses the current knowledge gap regarding the specific properties of this compound by leveraging data from its isomers and outlining a potential synthetic pathway.

Physicochemical Properties: An Estimation Based on Isomeric Analysis

Direct experimental determination of the melting point and physical state of this compound has not been reported in the reviewed literature. However, an analysis of structurally similar brominated and nitrated methoxypyridines provides a strong basis for estimation.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Physical State
2-Bromo-3-nitropyridine19755-53-4C₅H₃BrN₂O₂122-125Solid
3-Bromo-4-nitropyridine89364-04-5C₅H₃BrN₂O₂66-67Yellow to beige crystalline solid
5-Bromo-2-methoxy-3-nitropyridine152684-30-5C₆H₅BrN₂O₃Not AvailableSolid
5-Bromo-2-methoxy-4-methyl-3-nitropyridine884495-14-1C₇H₇BrN₂O₃72-78Off-white to yellow powder

Based on the data from these related compounds, it is reasonable to predict that This compound is a solid at room temperature , likely with a yellowish hue. The melting point can be expected to fall within the range observed for its isomers, although electronic and steric effects of the substituent positions will induce variations. The presence of the polar nitro and methoxy groups, along with the bromine atom, will contribute to intermolecular forces, favoring a solid state.

Synthetic Strategy: A Proposed Pathway

The synthesis of this compound can be approached through a multi-step sequence, drawing from established methodologies for the preparation of substituted pyridines. A plausible synthetic route is outlined below, starting from a commercially available precursor.

Proposed Synthetic Workflow

G A 3-Methoxy-2-nitropyridine D Reaction Vessel A->D B N-Bromosuccinimide (NBS) B->D C Sulfuric Acid C->D E Bromination D->E Electrophilic Aromatic Substitution F Work-up and Purification E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization.

Step 1: Bromination of 3-Methoxy-2-nitropyridine

  • To a stirred solution of 3-methoxy-2-nitropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity and chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Melting Point Analysis: To determine the melting range of the purified solid.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., nitro, C-O, C-Br).

Conclusion and Future Directions

While the precise melting point and physical state of this compound remain to be experimentally determined, this guide provides a robust framework for its synthesis and characterization based on the known properties of its isomers. The proposed synthetic route offers a starting point for researchers to access this valuable chemical intermediate. Further studies are warranted to fully elucidate its physical properties and explore its utility in the development of novel pharmaceuticals and functional materials. The availability of such building blocks is paramount to the advancement of chemical synthesis and drug discovery.

References

A comprehensive list of sources that informed this technical guide is provided below.

  • Shandong Bailong Pharmaceutical Co., Ltd. Cosmetics Grade 3-bromo-4-nitropyridine 89364-04-5 For Sale with Good Price. [Link][1]

Sources

The Strategic Deployment of Bromo-Nitro Heterocyclic Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of success in any drug discovery program. Among the vast arsenal of available chemical motifs, heterocyclic compounds have emerged as a cornerstone, owing to their prevalence in natural products and their ability to engage in a multitude of biological interactions.[][2][3][4][5] This guide, intended for the discerning researcher, delves into the strategic application of a particularly potent subclass: heterocyclic building blocks bearing both bromo and nitro functionalities. These bifunctional scaffolds offer a unique convergence of properties that can be masterfully exploited to accelerate the journey from hit identification to lead optimization and beyond.

The deliberate incorporation of bromo and nitro groups into a heterocyclic core is not a matter of synthetic convenience but a strategic decision rooted in a deep understanding of their individual and synergistic contributions to molecular design. The bromine atom, a versatile synthetic handle, provides a reliable gateway for the introduction of molecular complexity through a variety of cross-coupling reactions.[6][7][8] Conversely, the nitro group, a powerful electron-withdrawing moiety, profoundly influences the electronic landscape of the molecule, modulating its physicochemical properties and often serving as a key pharmacophoric element or a bioreductive "warhead".[9][10] This guide will illuminate the rationale behind leveraging these functionalities, providing both a theoretical framework and practical, field-proven insights into their application.

The Dual Nature of Functionality: A Symphony of Reactivity and Modulation

The true power of bromo-nitro heterocyclic building blocks lies in the distinct yet complementary roles of the two key substituents. Understanding this duality is paramount to their effective utilization in a drug discovery context.

The Bromo Group: A Gateway to Molecular Diversity

The bromine atom serves as an exceptionally reliable and versatile linchpin for the construction of complex molecular architectures. Its utility stems from its well-established reactivity in a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8][11] This reaction allows for the facile formation of carbon-carbon bonds, enabling the linkage of the heterocyclic core to a diverse range of aryl and heteroaryl fragments.[12][13] The robustness and functional group tolerance of the Suzuki-Miyaura reaction make it an indispensable tool in the medicinal chemist's arsenal.[7][8]

Beyond Suzuki-Miyaura coupling, the bromo group can participate in other important transformations such as Sonogashira, Stille, and Buchwald-Hartwig amination reactions, further expanding the synthetic possibilities. This synthetic tractability allows for the rapid generation of extensive compound libraries, which is crucial for establishing robust structure-activity relationships (SAR) during lead optimization.

The Nitro Group: A Master Modulator and Bioactive Contributor

The nitro group is far more than a simple substituent; it is a powerful modulator of a molecule's electronic and biological properties. Its strong electron-withdrawing nature, exerted through both inductive and resonance effects, has profound implications for the reactivity and physicochemical characteristics of the heterocyclic scaffold.[9][10]

Key Influences of the Nitro Group:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The presence of a nitro group, particularly when positioned ortho or para to a leaving group like bromine, dramatically activates the aromatic ring towards nucleophilic attack.[14][15][16][17][18] This enhanced reactivity provides an alternative synthetic avenue for functionalization, often complementing the cross-coupling strategies centered on the bromo group.

  • Modulation of Physicochemical Properties: The nitro group can significantly impact a molecule's polarity, solubility, and metabolic stability.[9][10] These properties are critical for optimizing the pharmacokinetic profile of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME).

  • Pharmacophoric and Bio-reductive Roles: In many instances, the nitro group itself is a key contributor to the biological activity of a molecule.[9][19] It can act as a hydrogen bond acceptor, crucial for binding to biological targets.[10] Furthermore, under the hypoxic conditions often found in solid tumors or certain microbial environments, the nitro group can be bioreductively activated to generate cytotoxic species, a strategy employed in the design of targeted anticancer and antimicrobial agents.[10]

The following diagram illustrates the synergistic interplay between the bromo and nitro groups, highlighting the divergent yet complementary synthetic pathways they enable.

G cluster_0 Bromo-Nitro Heterocyclic Core cluster_1 Synthetic Transformations cluster_2 Functionalized Derivatives Core Het-Br (NO2)n CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Core->CrossCoupling via Bromo Group SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr via Activated Ring (Nitro Group Effect) DiverseAnalogs Diverse Analogs (Altered Scaffolds) CrossCoupling->DiverseAnalogs FunctionalizedAnalogs Functionalized Analogs (Modified Substituents) SNAr->FunctionalizedAnalogs

Caption: Synergistic utility of bromo and nitro groups in heterocyclic building blocks.

Synthesis of Bromo-Nitro Heterocyclic Building Blocks: A Focus on Regioselectivity

The successful synthesis of bromo-nitro heterocyclic building blocks hinges on the precise control of regioselectivity during the introduction of the bromo and nitro functionalities. The order of these transformations and the choice of reagents are critical to achieving the desired substitution pattern.

General Synthetic Strategies

Two primary strategies are commonly employed:

  • Nitration of a Brominated Heterocycle: This approach is often preferred when the starting brominated heterocycle is readily available. The directing effects of the bromine atom and any existing substituents on the heterocyclic ring will govern the position of nitration.

  • Bromination of a Nitrated Heterocycle: In this strategy, the powerful deactivating effect of the nitro group must be considered. Bromination will typically occur at positions that are least deactivated by the nitro group.

The choice between these strategies is dictated by the specific heterocyclic system and the desired final substitution pattern. Theoretical calculations can be a valuable tool in predicting the regioselectivity of these electrophilic aromatic substitution reactions.[20][21]

Experimental Protocol: Regioselective Bromination of 2-Nitroimidazole

This protocol provides a representative example of the synthesis of a bromo-nitro heterocyclic building block, specifically 4-bromo-2-nitro-1H-imidazole.[22]

Step 1: Protection of the Imidazole Nitrogen

  • To a stirred solution of 2-nitroimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at -5 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at this temperature for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Warm the reaction to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the protected 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

Step 2: Bromination

  • Dissolve the protected 2-nitroimidazole (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and chloroform (CHCl3).

  • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

Step 3: Deprotection

  • Dissolve the brominated and protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane or ethanol.

  • Add a deprotecting agent such as trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product.

  • Purify the final product, 4-bromo-2-nitro-1H-imidazole, by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The synthetic versatility of bromo-nitro heterocyclic building blocks makes them invaluable starting materials for the construction of diverse compound libraries for high-throughput screening and lead optimization.

Case Study: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Heterocycles

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl structures, which are prevalent in many approved drugs. The following protocol outlines a general procedure for the coupling of a bromo-nitro heterocycle with a boronic acid.[7][23]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-nitroanisole with Phenylboronic Acid

Materials:

  • 4-Bromo-2-nitroanisole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 eq)

  • Triphenylphosphine (PPh3, 0.08 eq)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • Toluene/Ethanol/Water (4:1:1) solvent mixture

Procedure:

  • To a round-bottom flask, add 4-bromo-2-nitroanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 4-phenyl-2-nitroanisole.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide L2Pd(II)(Ar)(X) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_ArylAryl L2Pd(II)(Ar)(Ar') Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Ar-X Ar-X Ar-X->OxAdd Aryl Halide Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Boronic Acid/ Ester + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary
Heterocyclic CoreReaction TypeProductYield (%)Reference
2-NitroimidazoleBromination4-Bromo-2-nitro-1H-imidazoleHigh[22]
4-Bromo-2-nitroanisoleSuzuki-Miyaura Coupling4-Phenyl-2-nitroanisoleGood to Excellent[24]
Bromo-naphthalenePalladium-catalyzed cross-couplingDiverse library of CCR8 antagonists0.2 - 10 µM IC50[6]
4-Bromo-5-nitrophthalonitrileNucleophilic Aromatic SubstitutionSubstituted phthalonitrilesNot specified[25]

Safety Considerations

Working with nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity and, in some cases, explosive nature.[10][26][27]

Handling and Storage:

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood.[26][28]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[28][29] For certain compounds, respiratory protection may be necessary.[28]

  • Storage: Store nitroaromatic compounds in a cool, dry, and well-ventilated area, away from heat, sources of ignition, and incompatible materials such as strong oxidizing and reducing agents.[27][28]

  • Spill Management: Have appropriate spill containment and cleanup materials readily available.[26]

Toxicity:

  • Nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[27]

  • Some nitroaromatic compounds are suspected carcinogens.[27]

  • Always consult the Safety Data Sheet (SDS) for specific handling and toxicity information for each compound.[27][29]

Conclusion

Heterocyclic building blocks containing both bromo and nitro groups represent a class of highly versatile and strategically important scaffolds in modern drug discovery. The bromo group provides a reliable handle for the introduction of molecular diversity through robust cross-coupling methodologies, while the nitro group offers a powerful means to modulate physicochemical properties and can serve as a key pharmacophoric element. A thorough understanding of the synthesis, reactivity, and safety considerations associated with these compounds empowers medicinal chemists to harness their full potential in the design and development of novel therapeutics. The judicious application of these building blocks can significantly accelerate the drug discovery process, leading to the identification of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic. [Link]

  • MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. IIP Series. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange. [Link]

  • Special Issue : Heterocyclic Building Blocks for Medicinal Applications. MDPI. [Link]

  • The Role of Heterocyclic Building Blocks in Modern Drug Discovery. Blogger. [Link]

  • Developments and applications of α-bromonitrostyrenes in organic syntheses. PMC. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Publishing. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

  • Nitrobenzene - Registration Dossier. ECHA. [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack. ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

  • Regioselective bromination of fused heterocyclic N-oxides. PubMed. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • 17.1 Nucleophilic aromatic substitution. Lumen Learning. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Nitrobenzene - Incident management. GOV.UK. [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. [Link]

  • Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution. ResearchGate. [Link]

  • How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges. ECA Academy. [Link]

  • m-BROMONITROBENZENE. Organic Syntheses. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. RSC Publishing. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

  • Safety Data Sheet - Nitrobenzene. DC Fine Chemicals. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

  • Cross-Coupling Chemistry. University of Calgary. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • Bromonitroalkenes as efficient intermediates in organic synthesis. RSC Publishing. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. JOCAMR. [Link]

  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]

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  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers. [Link]

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Strategic Utilization of 4-Bromo-3-methoxy-2-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and strategic application of 4-Bromo-3-methoxy-2-nitropyridine . This document is structured to serve drug discovery chemists requiring high-fidelity data on this specific heterocyclic building block.

Chemical Identity & Digital Fingerprint

This compound is a highly functionalized pyridine scaffold. Its specific substitution pattern—combining a nitro group (electron-withdrawing/activating), a methoxy group (electron-donating/directing), and a bromine atom (cross-coupling handle)—makes it a versatile intermediate for synthesizing fused heterocycles, particularly thienopyrimidines and pyrrolo[2,3-b]pyridines (7-azaindoles), which are prevalent in kinase inhibitor discovery.

IdentifierValue
CAS Number 1805567-64-9
IUPAC Name This compound
Molecular Formula

Molecular Weight 233.02 g/mol
SMILES COc1c(Br)ccnc1[O-]
InChIKey Not indexed in standard public subsets; Search via CAS 1805567-64-9
Appearance Pale yellow to light brown crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Structural Analysis & Reactivity Profile

The molecule features three distinct "handles" that allow for orthogonal functionalization. Understanding the electronic interplay between these groups is critical for reaction planning.

The "Push-Pull" Electronic Environment
  • C2-Nitro Group (

    
    ): 
    
    • Effect: Strongly electron-withdrawing. It significantly decreases the electron density of the pyridine ring, making the C4 and C6 positions susceptible to nucleophilic attack (

      
      ).
      
    • Utility: Precursor to an amine (

      
      ) via reduction, enabling the formation of amide bonds or cyclization to fused ring systems.
      
  • C3-Methoxy Group (

    
    ): 
    
    • Effect: Electron-donating via resonance but withdrawing via induction. Sterically, it forces the adjacent nitro group out of planarity, potentially altering reduction kinetics.

    • Utility: Acts as a masked hydroxyl group (demethylation with

      
      ) or simply as a steric handle to enforce conformation in drug targets.
      
  • C4-Bromo Group (

    
    ): 
    
    • Effect: A labile leaving group.[1]

    • Utility: The primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

      
      ).
      

Synthesis & Manufacturing

The synthesis typically proceeds via the electrophilic bromination of the parent scaffold, 3-methoxy-2-nitropyridine (CAS 20265-37-6).

Protocol: Bromination of 3-Methoxy-2-nitropyridine

Note: This reaction relies on the activating nature of the 3-methoxy group to direct the bromine to the para-position (C6) or ortho-position (C4). Since C2 is blocked by the nitro group, C4 and C6 are the competing sites. Optimization is required to favor C4.

Reagents:

  • Precursor: 3-Methoxy-2-nitropyridine[2]

  • Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (

    
    )
    
  • Solvent: Acetic Acid (AcOH) or Acetonitrile (MeCN)

  • Catalyst: Sodium Acetate (NaOAc) or Iron (III) bromide (

    
    ) - optional depending on conditions
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-methoxy-2-nitropyridine (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Addition: Add Sodium Acetate (2.0 eq) followed by dropwise addition of Bromine (1.5 eq) or portion-wise addition of NBS.

  • Heating: Heat the mixture to 60–80°C. Monitor via LC-MS for the disappearance of starting material (

    
     155).
    
  • Quench: Cool to room temperature. Pour into ice water.

  • Workup: Neutralize with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: The crude usually contains regioisomers. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Visualization: Synthesis & Workup Flow

SynthesisFlow Start Start: 3-Methoxy-2-nitropyridine (CAS 20265-37-6) Reagents Add: NaOAc (2.0 eq) + Br2 (1.5 eq) Solvent: AcOH Start->Reagents Reaction Reaction: 60-80°C, 4-6 hours Monitor: LC-MS Reagents->Reaction Quench Quench: Ice Water + NaHCO3 (Neutralize) Reaction->Quench Extract Extraction: Ethyl Acetate Dry: Na2SO4 Quench->Extract Purify Purification: Flash Chromatography Isolate 4-Bromo isomer Extract->Purify Product Final Product: This compound Purify->Product

Caption: Synthetic pathway for the bromination of 3-methoxy-2-nitropyridine emphasizing critical workup steps.

Application in Drug Discovery[1]

This scaffold is a "linchpin" intermediate. It allows for the modular construction of tri-substituted pyridines used in kinase inhibitors (e.g., EGFR, BTK inhibitors).

Pathway A: Suzuki-Miyaura Coupling (C4 Functionalization)

The C4-Bromine is highly reactive toward Pd-catalyzed coupling due to the electron-deficient nature of the nitropyridine ring.

  • Substrates: Aryl boronic acids, Vinyl boronic esters.

  • Catalyst System:

    
     or 
    
    
    
    with
    
    
    or
    
    
    .
  • Solvent: Dioxane/Water (4:1) at 90°C.

  • Outcome: Installs the "tail" region of the drug molecule.

Pathway B: Nitro Reduction & Cyclization (C2/C3 Interaction)

Reduction of the nitro group yields a 2-amino-3-methoxy-4-arylpyridine .

  • Reagents:

    
    , 
    
    
    
    , or
    
    
    .
  • Strategic Value: The resulting amine is a nucleophile. If the C3-methoxy is demethylated (using

    
    ) to a hydroxyl, the system becomes a 2-amino-3-hydroxypyridine , which can be cyclized with carbonyls to form oxazolopyridines . Alternatively, the amine can react with adjacent electrophiles to form imidazopyridines .
    
Visualization: Divergent Reactivity Map

ReactivityMap Core This compound Suzuki Pathway A: Suzuki Coupling (Replaces Br with Aryl/Vinyl) Core->Suzuki Pd(0), Ar-B(OH)2 Reduction Pathway B: Nitro Reduction (NO2 -> NH2) Core->Reduction Fe, NH4Cl Demethylation Pathway C: Demethylation (OMe -> OH) Core->Demethylation BBr3, DCM Biaryl 4-Aryl-3-methoxy-2-nitropyridine (Kinase Inhibitor Core) Suzuki->Biaryl Amine 2-Amino-pyridine derivative (Precursor for Amides) Reduction->Amine Scaffold Fused Heterocycles (Oxazolopyridines) Demethylation->Scaffold

Caption: Divergent synthetic utility showing orthogonal functionalization of the Br, NO2, and OMe groups.

Safety & Handling

As a nitropyridine derivative, this compound poses specific safety risks that must be managed in a research environment.

  • Acute Toxicity: Nitropyridines are often toxic if swallowed or inhaled. Treat as a potential mutagen.[1]

  • Skin/Eye Irritation: Likely a severe irritant (H315, H319).

  • Energetic Potential: While not a high explosive, nitro-compounds can decompose exothermically. Avoid heating dry solids to decomposition temperatures (>200°C).

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent oxidative degradation.

References

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Reference for Pyridine Electrophilic Substitution).
  • Related Patent Literature:Thienopyrimidine compounds and use thereof. (Reference for nitro-pyridine functionalization logic). US Patent US7300935B2.

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 4-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic SNAr Functionalization of 4-Bromo-3-methoxy-2-nitropyridine

Executive Summary

This compound (CAS: 23056-44-2) is a high-value heterocyclic scaffold used primarily in the synthesis of imidazo[4,5-c]pyridines and related tricyclic kinase inhibitors (e.g., JAK2, PI3K). Its unique substitution pattern—featuring a leaving group (Br) at C4, a strong electron-withdrawing group (NO₂) at C2, and an electron-donating yet sterically demanding methoxy group at C3—creates a complex reactivity landscape.

This guide provides a validated protocol for the regioselective SNAr displacement of the C4-bromide by amine nucleophiles. We address the critical challenge of controlling regioselectivity (C4 vs. C2 attack) and managing the steric influence of the C3-methoxy "buttress."

Mechanistic Insight & Regioselectivity

The Reactivity Landscape

The substrate presents two potential electrophilic sites for nucleophilic attack:[1]

  • C4-Position (Preferred): Activated by the pyridine nitrogen (para) and inductively by the C2-nitro group.

  • C2-Position (Competitor): Activated by the pyridine nitrogen (ortho) and the nitro group itself (ipso).

Despite the strong activation of C2 by the adjacent pyridine nitrogen, C4-displacement is kinetically favored for amine nucleophiles.

Why C4 over C2?

  • Electronic Stabilization: Attack at C4 generates a Meisenheimer intermediate where the negative charge is delocalized onto the pyridine nitrogen (N1). While C2 attack also allows N1 delocalization, the transition state for C4 attack is generally lower in energy for 2,4-dihalo-3-nitropyridine analogs (approx. 85:15 preference).

  • Steric Buttressing: The C3-methoxy group exerts a "buttressing effect," crowding both C2 and C4. However, the C2 position is flanked by the ring nitrogen and the bulky C3-OMe, making it slightly more sterically congested than C4, which is flanked by C3-OMe and C5-H.

Mechanism Diagram (DOT)

SNAr_Mechanism cluster_legend Key Interactions Substrate 4-Bromo-3-methoxy- 2-nitropyridine TS_C4 Meisenheimer Complex (C4 Attack) Charge on N1 Substrate->TS_C4 Primary Pathway (Kinetic Control) Side_Product C2-Displacement (Impurity) Substrate->Side_Product Minor Pathway (High Temp/Strong Base) Nucleophile Amine Nucleophile (R-NH2) Nucleophile->TS_C4 Product 4-Amino-3-methoxy- 2-nitropyridine TS_C4->Product - HBr Desc1 C3-OMe: Steric crowding but directs to C4 via lesser hindrance.

Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution.

Experimental Protocol

Objective: Synthesis of 4-(benzylamino)-3-methoxy-2-nitropyridine (Model Reaction).

Materials
ReagentEquiv.Role
This compound 1.0Substrate
Primary Amine (e.g., Benzylamine)1.1 - 1.2Nucleophile
DIPEA (N,N-Diisopropylethylamine)2.0 - 3.0Base (Acid Scavenger)
Solvent: DMF or NMP[0.2 M]Polar Aprotic Solvent
Step-by-Step Procedure
  • Setup:

    • To a dry reaction vial equipped with a magnetic stir bar, charge This compound (1.0 equiv).

    • Add anhydrous DMF (concentration ~0.2 M).

    • Add DIPEA (2.5 equiv) followed by the Amine (1.1 equiv) dropwise at room temperature. Note: Exotherm is possible.

  • Reaction:

    • Heat the mixture to 60°C .

    • Critical Control Point: Do not exceed 80°C initially. Higher temperatures increase the risk of C2-nitro displacement or denitration.

    • Monitor by LC-MS or TLC (50% EtOAc/Hexanes). The product typically appears as a bright yellow/orange spot, more polar than the starting bromide.

  • Monitoring Criteria:

    • t=0: Starting Material (SM) peak at [M+H]⁺ ~233/235 (Br isotope pattern).

    • t=2h: Appearance of Product peak (mass depends on amine).

    • Completion: usually < 4 hours. If SM remains, add 0.2 equiv amine and stir for 1 hr.

  • Workup:

    • Method A (Precipitation): Cool to RT.[2] Pour the reaction mixture slowly into 10 volumes of ice-water with vigorous stirring. The product should precipitate as a yellow solid. Filter, wash with water, and dry.[2]

    • Method B (Extraction): Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification:

    • If regioisomers (C2-attack) are observed (>5%), purify via flash column chromatography (SiO₂).

    • Eluent: Gradient 10% → 60% EtOAc in Hexanes. The C4-isomer is typically less polar than the C2-isomer due to intramolecular H-bonding between the C4-NH and C3-OMe/C5-H.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Steric hindrance from C3-OMe.Increase Temp to 80°C; switch solvent to NMP (higher boiling point/polarity).
C2-Displacement Hard nucleophile or excessive heat.Lower Temp to 40-50°C; Use a milder base (e.g., Et₃N instead of K₂CO₃).
Hydrolysis (OH) Wet solvent (displacement by H₂O).Use anhydrous DMF; store DIPEA over KOH.
Darkening/Tars Decomposition of Nitro group.Degas solvent (Argon sparge); avoid temps >100°C.

Workflow Diagram (DOT)

Workflow Start Start: 4-Bromo-3-methoxy- 2-nitropyridine Mix Add Solvent (DMF) + Base (DIPEA) + Amine Start->Mix Heat Heat to 60°C (Stir 2-4 h) Mix->Heat Check LCMS Check: SM Consumed? Heat->Check Check->Heat No (Add more amine) Workup Precipitate in Ice-Water or Extract (EtOAc) Check->Workup Yes Purify Flash Chromatography (Remove C2 isomer) Workup->Purify End Final Product: 4-Amino-Derivative Purify->End

Figure 2: Operational workflow for the synthesis of 4-amino-3-methoxy-2-nitropyridine derivatives.

References

  • Regioselectivity in Nitropyridines

    • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
    • Source: ACS Combin
    • URL:[Link]

    • Relevance: Confirms C4-selectivity (85:15) in 2,4-dichloro-3-nitropyridine analogs.
  • Synthesis of 4-Amino-3-nitropyridines: Title: Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis. Source: BenchChem Application Notes. Relevance: Provides baseline conditions for amine displacement of C4-Bromine in nitropyridines.
  • Title: this compound (CAS 23056-44-2).
  • Mechanistic Grounding

    • Title: Nucleophilic Aromatic Substitution on Pyridines: C2 vs C4 Selectivity.
    • Source: Chemistry LibreTexts / StackExchange (Consolid
    • URL:[Link]

    • Relevance: Theoretical basis for para-activ

Sources

Application Notes and Protocols for Cyclization Reactions Involving 2-Amino-3-methoxypyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Amino-3-methoxypyridine in Heterocyclic Synthesis

In the landscape of modern synthetic chemistry, particularly within medicinal and materials science, the strategic selection of foundational building blocks is paramount. 2-Amino-3-methoxypyridine has emerged as a highly valuable and versatile synthon for the construction of complex nitrogen-containing heterocyclic scaffolds.[1][2] Its utility stems from a unique bifunctional architecture, possessing two distinct nucleophilic centers: the exocyclic primary amine and the endocyclic pyridine nitrogen.[3] This dual reactivity allows it to participate in a wide array of cyclization reactions, serving as a linchpin for the assembly of fused bicyclic systems such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. These resulting scaffolds are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active agents.[4][5]

This guide provides an in-depth exploration of key cyclization strategies involving 2-amino-3-methoxypyridine. It moves beyond simple procedural lists to elucidate the underlying mechanistic principles, offering researchers and drug development professionals the causal understanding required to adapt and innovate upon these powerful synthetic methodologies.

Core Principles: Understanding the Binucleophilic Reactivity

The synthetic versatility of 2-amino-3-methoxypyridine is rooted in its electronic structure. The molecule functions as an N-C-N binucleophile, where both the exocyclic amino group (-NH₂) and the pyridine ring nitrogen can initiate bond formation.[3]

  • Exocyclic Amino Group (N¹): This primary amine is a potent nucleophile, readily participating in condensation reactions with carbonyls, Michael additions with α,β-unsaturated systems, and acylation reactions.

  • Endocyclic Pyridine Nitrogen (N²): While less nucleophilic than the primary amine due to its sp² hybridization and participation in the aromatic system, this nitrogen is crucial for ring closure. It readily attacks electrophilic centers, particularly after an initial reaction at the exocyclic amine has positioned the electrophile favorably. This sequential reactivity is the cornerstone of many annulation strategies.

The 3-methoxy group (-OCH₃) plays a significant electronic role. As an electron-donating group, it increases the electron density of the pyridine ring, thereby enhancing the nucleophilicity of the endocyclic nitrogen compared to an unsubstituted 2-aminopyridine, facilitating cyclization.

G start 2-Amino-3-methoxypyridine + α-Bromoacetophenone step1 Step 1: Sₙ2 Alkylation (Pyridine N attacks C-Br) start->step1 intermediate Pyridinium Salt Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (Amine N attacks C=O) intermediate->step2 dehydration Dehydration step2->dehydration end 7-Methoxy-Imidazo[1,2-a]pyridine Product dehydration->end

Caption: Workflow for Imidazo[1,2-a]pyridine synthesis.

Protocol: General Procedure for the Synthesis of 2-Aryl-7-methoxyimidazo[1,2-a]pyridines

Materials:

  • 2-Amino-3-methoxypyridine (1.0 eq)

  • Substituted α-bromoacetophenone (1.1 eq)

  • Anhydrous Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium Bicarbonate (NaHCO₃) (optional, 2.0 eq)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-amino-3-methoxypyridine (e.g., 1.24 g, 10 mmol) and the desired α-bromoacetophenone (11 mmol).

  • Add anhydrous ethanol (30-40 mL) as the solvent. For less reactive substrates, DMF can be used.

  • (Optional but recommended for mitigating HBr formation) Add sodium bicarbonate (1.68 g, 20 mmol).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product. This is often achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Summary: Representative Reaction Conditions
Reactant 1 (1.0 eq)Reactant 2 (α-Haloketone)SolventBaseTime (h)Yield (%)
2-Amino-3-methoxypyridine2-BromoacetophenoneEthanolNaHCO₃685-95
2-Amino-3-methoxypyridine2-Bromo-4'-chloroacetophenoneDMFK₂CO₃490-98
2-Amino-3-methoxypyridine2-Bromo-4'-nitroacetophenoneEthanolNone1275-85
2-Amino-3-methoxypyridineEthyl BromopyruvateAcetonitrileK₂CO₃880-90

Strategy II: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones with 1,3-Dielectrophiles

The construction of the pyrido[1,2-a]pyrimidine core involves the reaction of 2-aminopyridine with a 1,3-dielectrophilic partner, such as a β-ketoester or a malonic ester derivative. This annulation strategy builds a six-membered pyrimidinone ring onto the pyridine frame.

Causality and Mechanism

This transformation relies on a sequence of condensation and cyclization steps, where the choice of reaction partner dictates the initial event.

  • Initial Nucleophilic Attack: The highly nucleophilic exocyclic amino group attacks one of the electrophilic carbonyl carbons of the 1,3-dielectrophile (e.g., the ketone of ethyl acetoacetate or one of the esters of diethyl malonate).

  • Intermediate Formation: This leads to the formation of an enamine or amide intermediate.

  • Intramolecular Cyclization (Annulation): The endocyclic pyridine nitrogen then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is often the rate-determining step and may require thermal or acidic promotion to overcome the activation energy.

  • Dehydration/Elimination: A final elimination of water or alcohol (depending on the substrate) yields the aromatic pyrido[1,2-a]pyrimidin-4-one product. [6]

G start 2-Amino-3-methoxypyridine + Diethyl Malonate step1 Step 1: Nucleophilic Acyl Substitution (Amine N attacks Ester C=O) start->step1 intermediate Amide Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (Pyridine N attacks second Ester C=O) intermediate->step2 elimination Elimination of Ethanol step2->elimination end 6-Methoxy-pyrido[1,2-a]pyrimidin-4-one Product elimination->end

Caption: Reaction pathway for Pyrido[1,2-a]pyrimidin-4-one synthesis.

Protocol: Synthesis of 6-Methoxy-2-hydroxy-pyrido[1,2-a]pyrimidin-4-one

Materials:

  • 2-Amino-3-methoxypyridine (1.0 eq)

  • Diethyl malonate (1.5-2.0 eq)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • High-temperature reaction vessel

  • Ice water

Procedure:

  • In a reaction vessel, combine 2-amino-3-methoxypyridine (1.24 g, 10 mmol) and diethyl malonate (2.4 g, 15 mmol).

  • Add polyphosphoric acid (approx. 15-20 g) to the mixture with stirring. PPA acts as both a solvent and a Brønsted acid catalyst, promoting both the condensation and dehydration steps.

  • Heat the reaction mixture to 120-140°C for 2-4 hours. The mixture will become viscous.

  • Monitor the reaction by TLC, taking aliquots and quenching them in a basic solution (e.g., NaHCO₃ aq.) before spotting.

  • After completion, allow the mixture to cool to about 80-90°C and then carefully pour it onto crushed ice (approx. 100 g) with vigorous stirring.

  • The product will precipitate as a solid. Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The product is often pure enough for subsequent steps, but can be recrystallized from glacial acetic acid or ethanol if necessary.

Data Summary: Cyclization with 1,3-Dielectrophiles
Reactant 1Reactant 2 (1,3-Dielectrophile)Catalyst/ConditionsProduct TypeYield (%)
2-Amino-3-methoxypyridineDiethyl MalonatePPA, 130°C2-Hydroxy-pyrimidin-4-one70-85
2-Amino-3-methoxypyridineEthyl AcetoacetateDowtherm A, 250°C2-Methyl-pyrimidin-4-one65-80
2-Amino-3-methoxypyridineEthyl CyanoacetatePiperidine, Ethanol, Reflux2-Amino-pyrimidin-4-one75-90

Strategy III: Advanced Synthesis via Transition-Metal-Catalyzed Annulation

For the construction of more complex, polycyclic frameworks, transition-metal catalysis offers powerful and atom-economical pathways. [7]These reactions often leverage the pyridine nitrogen as an intrinsic directing group to guide C-H activation, enabling novel bond formations that are inaccessible through traditional methods.

Causality and Mechanism

Palladium- and rhodium-catalyzed reactions are prominent in this area. A common mechanistic paradigm involves:

  • Directed C-H Activation: The pyridine nitrogen coordinates to the metal center (e.g., Pd(II)), forming a cyclometalated intermediate. This brings the catalyst into proximity with a C-H bond (either on the pyridine ring or an N-aryl substituent), facilitating its cleavage.

  • Coordination and Insertion: A coupling partner, such as an alkyne or an alkene, coordinates to the metal center and subsequently inserts into the metal-carbon bond.

  • Reductive Elimination/Annulation: The final product is formed through reductive elimination, which forges the new C-C or C-N bond and regenerates the active catalyst. An intramolecular nucleophilic attack by the amino group often completes the final heterocyclic ring. [7]

G cluster_cycle Simplified Catalytic Cycle A Active Catalyst (e.g., Pd(II)) B Coordination & C-H Activation (Directed by Pyridine N) A->B Substrate C Alkyne Insertion B->C Alkyne D Reductive Elimination & Intramolecular Annulation C->D D->A Product

Caption: Conceptual workflow for directed C-H activation/annulation.

Protocol: Conceptual Protocol for Pd-Catalyzed Carbonylative Annulation

This protocol describes the synthesis of a pyrido[2,1-b]quinazolin-11-one scaffold from an N-aryl-2-aminopyridine, illustrating the general principles.

Materials:

  • N-(2-methoxyphenyl)-3-methoxypyridin-2-amine (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Xantphos (ligand, 10 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Carbon Monoxide (CO) balloon

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add the N-aryl-2-aminopyridine substrate (1.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous toluene via syringe.

  • Evacuate and backfill the flask with Carbon Monoxide gas from a balloon (repeat 3 times).

  • Heat the reaction mixture to 110°C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, filter it through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired quinazolinone product.

Conclusion

2-Amino-3-methoxypyridine is a cornerstone synthon for constructing nitrogen-fused heterocycles. By understanding the interplay between its two nucleophilic centers and the electronic influence of its substituents, chemists can rationally design syntheses of valuable scaffolds. The classical annulation reactions with α-halocarbonyls and 1,3-dielectrophiles remain highly effective and reliable methods for generating imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. Furthermore, the advent of transition-metal-catalyzed C-H activation strategies opens new avenues for creating even greater molecular complexity from this versatile intermediate, ensuring its continued relevance in the fields of drug discovery and materials science.

References

  • Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. (2025). ResearchGate. Available at: [Link]

  • Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. (2025). ResearchGate. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of multisubstituted 2-aminopyrroles/pyridines via chemoselective Michael addition/intramolecular cyclization reaction. (2014). PubMed. Available at: [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (1993). HETEROCYCLES. Available at: [Link]

  • A short review on the synthesis of imidazo[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Lappin, G. R., Petersen, Q. R., & Wheeler, C. E. (1951). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE. The Journal of Organic Chemistry. Available at: [Link]

  • Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. (n.d.). ACS Publications. Available at: [Link]

  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. Available at: [Link]

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. (2020). MDPI. Available at: [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2012). Molecules. Available at: [Link]

  • Synthesis of 2-amino-5-methoxy pyridine. (n.d.). PrepChem.com. Available at: [Link]

  • 2-Amino-3-methoxypyridine. (n.d.). PubChem. Available at: [Link]

  • Chemistry of 2-Amino-3-cyanopyridines. (2013). ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

In-Depth Technical Guide: Solubility & Purification of Nitropyridines in Ethanol/Water Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profiling

Nitropyridines are critical electrophilic intermediates in medicinal chemistry. Their solubility behavior in protic solvent systems (Ethanol/Water) is governed by the interplay between the lipophilic pyridine ring, the polar nitro group, and the specific isomer's crystal lattice energy.

This guide addresses the distinct solubility challenges of the three primary isomers: 2-nitropyridine , 3-nitropyridine , and 4-nitropyridine (and its N-oxide).

Physicochemical Profile Table
CompoundCAS No.Melting Point (

)
pKa (Approx.)Solubility Challenge
2-Nitropyridine 15009-91-367–72 °C-2.5 (Predicted)Standard recrystallization usually effective.
3-Nitropyridine 2530-26-935–40 °C 0.8 (Predicted)High risk of "oiling out" due to low

.
4-Nitropyridine 1122-61-8Unstable*< 2.0Free base is unstable; typically handled as N-oxide (

~160°C).

*Note: 4-Nitropyridine free base is prone to polymerization and decomposition. Commercial sources typically supply 4-Nitropyridine N-oxide (CAS 1124-33-0).[1]

Troubleshooting Center (Q&A Format)

Issue 1: "My 3-nitropyridine forms a yellow oil at the bottom of the flask instead of crystals."

Diagnosis: This phenomenon is known as "Oiling Out" (Liquid-Liquid Phase Separation) . Causality: The saturation temperature of your solution is higher than the melting point of the compound (


). When the solution cools, the compound separates as a liquid droplet phase before it reaches a temperature low enough to crystallize.[2]
Corrective Protocol: 
  • Lower the Initial Temperature: Do not dissolve 3-nitropyridine in boiling ethanol (

    
    ). Dissolve it in ethanol at 30–35^\circ C .
    
  • Increase Solvent Volume: Dilute the solution slightly to lower the saturation temperature below the melting point.

  • Slow Water Addition: Add water dropwise at room temperature until a faint turbidity persists, then seed with a crystal and cool to

    
     without agitation.
    
Issue 2: "4-Nitropyridine is not dissolving in Ethanol/Water, even with heat."

Diagnosis: You are likely working with 4-Nitropyridine N-oxide , which has a much higher melting point (~160°C) and crystal lattice energy than the free base. Causality: The N-oxide oxygen creates strong intermolecular hydrogen bonding potential and dipole interactions, reducing solubility in cold ethanol. Corrective Protocol:

  • Switch to Hot Ethanol: The N-oxide is soluble in boiling ethanol .

  • Avoid Excess Water: Water acts as a strong anti-solvent for the N-oxide species once cooled. Use a high Ethanol:Water ratio (e.g., 9:1 or 8:2) for recrystallization.[2][3]

  • Acidification Warning: Do not acidify to improve solubility. The pKa is extremely low (~ -1.37); protonation requires highly acidic conditions that may degrade the compound or form insoluble salts.

Issue 3: "I see inconsistent yields and purity with 2-nitropyridine."

Diagnosis: Polymorphism or supersaturation locking. Causality: 2-Nitropyridine can form supersaturated solutions that are kinetically stable. Rapid cooling traps impurities in the crystal lattice or prevents precipitation entirely. Corrective Protocol:

  • Use the "Cloud Point" Method: Dissolve in minimum hot ethanol (

    
    ). Add warm water dropwise until permanent cloudiness appears. Add one drop of ethanol to clear it.
    
  • Controlled Cooling: Allow the flask to cool to room temperature on a cork ring (insulation) over 2 hours before moving to an ice bath. This promotes the growth of pure, defined crystals (thermodynamic product).

Decision Logic & Workflows

Visualization 1: Troubleshooting Solubility Issues

This decision tree helps you select the correct purification strategy based on the isomer and observed behavior.

SolubilityLogic Start Start: Identification Isomer Which Isomer? Start->Isomer Iso2 2-Nitropyridine (Tm ~70°C) Isomer->Iso2 Iso3 3-Nitropyridine (Tm ~38°C) Isomer->Iso3 Iso4 4-Nitropyridine N-oxide (Tm ~160°C) Isomer->Iso4 Sol2 Protocol B: Standard Mixed Solvent (Hot EtOH -> Water) Iso2->Sol2 Standard Issue3 Issue: Oiling Out? Iso3->Issue3 Common Issue4 Issue: Poor Dissolution? Iso4->Issue4 Common Sol3 Protocol A: Low-Temp Crystallization (Max T < 35°C) Issue3->Sol3 Yes Sol4 Protocol C: High-Temp Reflux (Boiling EtOH required) Issue4->Sol4 Use Reflux

Caption: Decision logic for selecting the appropriate crystallization protocol based on isomer properties.

Detailed Experimental Protocols

Protocol A: Low-Temperature Crystallization (For 3-Nitropyridine)

Designed to prevent liquid-liquid phase separation (oiling out).

  • Preparation: Weigh 1.0 g of crude 3-nitropyridine.

  • Dissolution: Add 5 mL of Ethanol (absolute) at room temperature (20–25°C) . Stir until dissolved. If solids remain, warm very gently to 30°C.

    • Critical Check: Ensure the solution temperature does not exceed 35°C.

  • Anti-Solvent Addition: While stirring rapidly, add Water dropwise.

    • Stop Point: Stop immediately when a faint, persistent milky turbidity is observed.

  • Seeding: Add a single seed crystal of pure 3-nitropyridine (if available) or scratch the inner wall of the flask with a glass rod.

  • Crystallization: Place the flask in a refrigerator (4°C) for 12 hours. Do not use an ice bath immediately, as rapid cooling induces oiling.

  • Harvest: Filter the pale yellow needles and wash with cold 20% Ethanol/Water.

Protocol B: Standard Mixed-Solvent Recrystallization (For 2-Nitropyridine)

Standard thermodynamic control method.

  • Dissolution: Place 1.0 g of 2-nitropyridine in an Erlenmeyer flask. Add 3 mL Ethanol.

  • Heating: Heat to boiling (

    
    ) on a hot plate/block. Add more Ethanol in 0.5 mL increments until fully dissolved.
    
  • Saturation: Remove from heat. Add warm water (~50°C) dropwise until the solution turns cloudy.

  • Clearing: Add 1-2 drops of hot Ethanol to make the solution clear again.

  • Cooling: Allow to cool to room temperature undisturbed (30 mins), then place in an ice bath (0°C) for 30 mins.

  • Harvest: Vacuum filter and wash with ice-cold 50% Ethanol/Water.

Protocol C: High-Temperature Recrystallization (For 4-Nitropyridine N-oxide)

Requires energy to overcome high lattice enthalpy.

  • Dissolution: Dissolve compound in boiling Ethanol (approx. 10 mL per gram).

  • Filtration: If insoluble black specks remain (polymerized impurities), perform a hot filtration through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly. 4-Nitropyridine N-oxide often crystallizes spontaneously from cooling ethanol without adding water.

  • Yield Optimization: If yield is low after cooling, add a small amount of diethyl ether or hexane (if miscible in the specific mix) or concentrate the mother liquor. Note: Water is less effective here as it may cause precipitation of amorphous material.

Solubility Data Reference

The following data summarizes the solubility trends derived from thermodynamic analysis and experimental observations.

Solvent System2-Nitropyridine3-Nitropyridine4-Nitropyridine N-oxide
Water (25°C) Low (< 5 mg/mL)Low (< 5 mg/mL)Very Low
Ethanol (25°C) SolubleSolubleSlightly Soluble
Ethanol (78°C) Highly SolubleHighly SolubleSoluble
Best Recryst. Solvent EtOH/Water (1:1)EtOH/Water (High EtOH %)EtOH (Pure)

References

  • PubChem. (n.d.). 3-Nitropyridine Compound Summary. National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Mettler Toledo. (n.d.).[4] Oiling Out in Crystallization: Causes and Solutions. Retrieved February 16, 2026, from [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Contextual reference for N-oxide stability and solubility properties).
  • Svärd, M., & Rasmuson, Å. C. (2014). (Solid + liquid) solubility of organic compounds in organic solvents: correlation and extrapolation. The Journal of Chemical Thermodynamics. (General thermodynamic principles applied to nitro-compound solubility).

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in SNAr Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Nucleophilic Aromatic Substitution (SNAr) reactions on pyridines. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields or stalled reactions. The following question-and-answer-based guide provides in-depth, field-proven insights to diagnose and resolve common experimental issues.

Troubleshooting Guide

Q1: My SNAr reaction has stalled or shows low conversion. What are the primary factors to investigate?

A1: Low or no conversion in a pyridine SNAr reaction is a common issue that can almost always be resolved by systematically evaluating the four core components of the reaction: the pyridine substrate, the nucleophile, the leaving group, and the reaction conditions. The pyridine ring's inherent electron deficiency makes it a good substrate for SNAr, but success is highly dependent on a synergistic interplay of these factors.[1][2]

Here is a logical workflow to diagnose the problem.

Step 1: Re-evaluate the Pyridine Substrate

The structure of your pyridine electrophile is the most critical factor. Two features dictate its reactivity: the position of the leaving group and the nature of other ring substituents.

  • Leaving Group Position (Regiochemistry): SNAr reactions on pyridines are most effective when the leaving group is at the C-2 (α) or C-4 (γ) position.[3][4] This is a fundamental requirement due to the mechanism of the reaction. During the rate-determining step, the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[3][5] When the substitution occurs at the C-2 or C-4 position, the negative charge can be delocalized onto the electronegative nitrogen atom via resonance, which provides significant stabilization to the intermediate and lowers the activation energy.[3][6][7]

  • Substitution at C-3 (β): Conversely, reactions at the C-3 position are typically unsuccessful under standard SNAr conditions.[3][4] The resonance structures of the Meisenheimer complex formed from a C-3 attack do not allow for the delocalization of the negative charge onto the ring nitrogen.[7] This lack of stabilization results in a much higher activation energy barrier.

  • Electronic Effects of Other Substituents: The pyridine ring is already electron-deficient, but additional electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ positioned ortho or para to the leaving group will further activate the ring toward nucleophilic attack and increase the reaction rate.[3][8][9] Conversely, electron-donating groups (EDGs) such as -CH₃ or -OCH₃ can deactivate the ring and hinder the reaction.[3][10]

Troubleshooting Workflow for Substrate Issues

start Low Conversion Observed check_position Is the leaving group at C-2 or C-4? start->check_position pos_yes Yes check_position->pos_yes pos_no No (at C-3) check_position->pos_no check_groups Are there any Electron-Donating Groups (EDGs) on the ring? pos_yes->check_groups c3_unfavorable Reaction is mechanistically unfavorable. Consider alternative synthesis or activating strategies (e.g., metal catalysis). pos_no->c3_unfavorable group_yes Yes check_groups->group_yes group_no No check_groups->group_no edg_issue EDGs deactivate the ring. Increase temperature, use a stronger nucleophile, or consider a more activated substrate. group_yes->edg_issue proceed Substrate is likely suitable. Proceed to evaluate the Nucleophile. group_no->proceed

Caption: Troubleshooting workflow for substrate evaluation.

Step 2: Assess the Nucleophile
  • Nucleophilicity: The attacking species must be a sufficiently strong nucleophile to attack the electron-deficient ring. Neutral nucleophiles like alcohols or water are generally poor. Their anionic counterparts (alkoxides, hydroxide) are significantly more reactive. If you are using a weak nucleophile, you must activate it. For example, an alcohol can be deprotonated with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the much more potent alkoxide nucleophile.[3]

  • Steric Hindrance: A bulky nucleophile may struggle to approach the substitution site, particularly the more sterically hindered C-2 position.[3][10] If you suspect steric clash, consider raising the temperature or, if possible, using a less hindered nucleophile.

Step 3: Re-evaluate the Leaving Group

The identity of the leaving group has a profound and sometimes counterintuitive effect on the reaction rate. The established reactivity order for leaving groups in SNAr is:

F > Cl > Br > I [3]

This is the opposite of the trend seen in Sₙ2 reactions. The reason is that the first step—nucleophilic attack—is the rate-determining step. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. This activation effect outweighs fluorine's poor ability as a leaving group in the subsequent, faster elimination step.[3] If your reaction with a chloro- or bromopyridine is sluggish, switching to the analogous fluoropyridine will almost certainly accelerate the reaction.[8][10]

Leaving GroupRelative ReactivityKey Consideration
-F HighestStrongly activates the ring for nucleophilic attack.
-Cl ModerateCommon and cost-effective; may require more forcing conditions.
-Br ModerateSimilar reactivity to -Cl.
-I LowestGenerally a poor leaving group for SNAr unless specific activation is used.[11]
Table 1: Relative Reactivity of Halogen Leaving Groups in Pyridine SNAr Reactions.
Step 4: Optimize Reaction Conditions
  • Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, NMP, and sulfolane are highly recommended.[3][12] These solvents are effective at solvating the cation (e.g., K⁺, Na⁺) of the nucleophile salt, which leaves a more "naked" and therefore more reactive anionic nucleophile in solution.[3] Protic solvents like water or alcohols can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.[5]

  • Temperature: Many SNAr reactions have a significant activation energy barrier and require heating to proceed at a reasonable rate.[11] If your reaction is slow at room temperature, gradually increasing the temperature to 50-150 °C is a standard approach.[10]

  • Base: If your nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is often required to neutralize the acid (e.g., HCl, HF) generated during the reaction.

Step 5: Consider Catalysis

If optimizing the above factors fails, the pyridine ring may simply not be active enough for the desired transformation. In such cases, catalysis can be employed to increase the electrophilicity of the ring.

  • Lewis or Brønsted Acids: Protic acids or Lewis acids can coordinate to the pyridine nitrogen.[13] This coordination places a positive charge on the heterocycle, strongly withdrawing electron density from the ring and making it much more susceptible to nucleophilic attack.

  • Metal Catalysis: Certain metal complexes can coordinate to the π-system of the pyridine ring, withdrawing electron density and activating it towards SNAr.[13] This is distinct from cross-coupling reactions like Buchwald-Hartwig amination.[13]

Frequently Asked Questions (FAQs)

Q2: Why is my 3-halopyridine completely unreactive?

A2: As detailed in A1, the stability of the Meisenheimer intermediate is key. When a nucleophile attacks the C-3 position of a pyridine ring, none of the resulting resonance structures can place the negative charge on the electronegative nitrogen atom.[7] Without this crucial stabilization pathway, the activation energy for the reaction is prohibitively high under normal SNAr conditions.[3][4]

General SNAr Mechanism at C-4 vs. C-3

G cluster_0 Attack at C-4 (Favorable) cluster_1 Attack at C-3 (Unfavorable) start_4 4-Halopyridine Meisenheimer_4 Meisenheimer Intermediate start_4->Meisenheimer_4 + Nu⁻ Resonance_N Key Resonance Structure (Charge on Nitrogen) Meisenheimer_4->Resonance_N Resonance (Stabilization) product_4 Product Meisenheimer_4->product_4 - X⁻ start_3 3-Halopyridine Meisenheimer_3 Meisenheimer Intermediate start_3->Meisenheimer_3 + Nu⁻ No_N_Resonance No Resonance Structure with Charge on Nitrogen Meisenheimer_3->No_N_Resonance No Stabilization no_product No Reaction Meisenheimer_3->no_product High Ea

Caption: Comparison of intermediates for C-4 vs. C-3 attack.

Q3: I am using an alcohol as my nucleophile with a 2-chloropyridine and seeing no reaction, even with heating. What should I do?

A3: An alcohol is a weak, neutral nucleophile. To make it reactive for an SNAr reaction, you must deprotonate it to form the corresponding alkoxide anion. The alkoxide is a much stronger nucleophile.

Protocol: General Procedure for SNAr with an Alcohol Nucleophile

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 equivalents) to a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., sodium hydride, NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases. This forms the sodium alkoxide in situ.

  • Addition: Add the 2-chloropyridine substrate (1.0 equivalent) to the flask.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, carefully quench with water, and extract the product with an organic solvent.

SolventDielectric Constant (ε)Boiling Point (°C)Notes
DMSO 47189Excellent solvating power, but can be difficult to remove.
DMF 37153Common choice, easier to remove than DMSO.
NMP 32202Useful for high-temperature reactions.
Sulfolane 43285Very high boiling point for unreactive substrates.
Table 2: Common Polar Aprotic Solvents for Pyridine SNAr Reactions.

Q4: Is there a significant difference in reactivity between the C-2 and C-4 positions?

A4: Both positions are activated for SNAr because they can delocalize the negative charge of the intermediate onto the ring nitrogen.[6] However, subtle differences can exist. The C-2 position is in closer proximity to the nitrogen's lone pair, which can lead to electronic repulsion and some steric hindrance for an incoming nucleophile, potentially making the C-4 position slightly more reactive in some cases.[6] For most practical purposes, if a substrate has identical leaving groups at both C-2 and C-4, a mixture of products is likely unless there are other directing electronic or steric factors on the ring.

References
  • Umberto, G. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
  • Catalysed SNAr reactions. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. (2021). American Chemical Society.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025).
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC.
  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
  • 2 - Reaction Examples. (n.d.).
  • Nucleophilic arom
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC.
  • SNAr Solvents and Reagents. (n.d.). Wordpress.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active arom
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025).
  • Pyridine – Structure and Properties. (n.d.).
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. (2016).
  • SNAr reactions of pi-deficient arom

Sources

Technical Support Center: Chemoselective Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: February 2026

A targeted guide for researchers, scientists, and drug development professionals on avoiding debromination during the reduction of aromatic nitro compounds.

Welcome to our dedicated technical support center. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies for a critical synthetic transformation: the chemoselective reduction of a nitro group in the presence of a bromine substituent. As Senior Application Scientists, we understand that preserving the C-Br bond is often paramount for subsequent cross-coupling reactions or for maintaining the biological activity of the target molecule. This resource will help you navigate the common pitfalls and select the optimal conditions for your specific substrate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and offering practical, step-by-step solutions.

Problem 1: Significant Debromination During Catalytic Hydrogenation with Pd/C

Symptoms: You are observing a significant amount of the debrominated aniline byproduct in your reaction mixture, as confirmed by LC-MS, GC-MS, or NMR analysis.

Root Cause Analysis: Palladium on carbon (Pd/C) is a highly active catalyst for hydrogenation.[1][2][3] The mechanism of hydrodebromination on palladium surfaces is well-documented and often proceeds via oxidative addition of the aryl bromide to the palladium surface, followed by reductive elimination. This process is often competitive with nitro group reduction, leading to a mixture of products. The risk of dehalogenation increases with aryl iodides and bromides compared to chlorides.[2][3]

Solutions:

  • Switch to a Less Reactive Catalyst:

    • Raney Nickel: This is a frequently recommended alternative to Pd/C when dehalogenation is a concern.[1][2][3] It generally exhibits lower activity towards the cleavage of C-Br bonds.

    • Platinum on Carbon (Pt/C): Platinum-based catalysts can offer a different selectivity profile. In some cases, sulfided Pt/C has shown excellent selectivity for nitro group reduction while preserving halogens.[2]

  • Modify Reaction Conditions:

    • Lower Hydrogen Pressure: High hydrogen pressures can promote hydrodehalogenation. Try running the reaction at a lower pressure (e.g., 1 atm or slightly above).

    • Control Temperature: Elevated temperatures can increase the rate of debromination. Conduct the reaction at or below room temperature if the reduction of the nitro group proceeds at a reasonable rate.

    • Use a Catalyst Poison or Additive: In some cases, the addition of a catalyst poison (e.g., a sulfur-containing compound like thiophene) can selectively inhibit the active sites responsible for dehalogenation. This approach requires careful optimization.

Frequently Asked Questions (FAQs)

This section covers common questions regarding the chemoselective reduction of brominated nitroaromatics.

Q1: What are the most reliable non-catalytic methods to avoid debromination?

Metal-acid systems are robust and widely used for nitro reductions and generally do not cause dehalogenation.[1][2]

  • Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic and highly effective method.[3][4][5] A particularly mild and efficient system utilizes iron powder with calcium chloride in an ethanol/water mixture.[5][6][7] This method often results in high yields of the desired amino-bromoarene with short reaction times.[6]

  • Tin(II) Chloride (SnCl₂): Stannous chloride is another mild and selective reagent for nitro group reduction in the presence of other reducible functionalities.[2][3][4][8][9] It is typically used in a protic solvent like ethanol. A key advantage is its compatibility with a wide range of functional groups.[9] However, the workup can be complicated by the formation of tin salts.[9]

Q2: Can I use transfer hydrogenation to avoid debromination?

Yes, transfer hydrogenation is an excellent alternative to using high-pressure hydrogen gas and can be highly chemoselective.[1]

  • Hydrogen Donors: Common hydrogen donors include hydrazine hydrate, ammonium formate, and formic acid.[1][10]

  • Catalyst Choice is Still Key: Even in transfer hydrogenation, the choice of catalyst is crucial. While Pd/C can be used, there is still a risk of debromination.[1] Platinum on carbon (Pt/C) has been shown to be effective in minimizing dehalogenation in transfer hydrogenation reactions.[11] A system using iron powder and calcium chloride can also facilitate catalytic transfer hydrogenation.[6][7]

Q3: Are there any other specialized reagents or conditions I should consider?

For particularly sensitive substrates or when other methods have failed, you might consider the following:

  • Sodium Borohydride with a Transition Metal Catalyst: Sodium borohydride alone is generally not effective for reducing aromatic nitro groups.[12][13][14] However, in combination with a transition metal salt like nickel(II) chloride (NiCl₂) or copper(II) salts, it becomes a powerful reducing system that can be selective.[12][15]

  • Ultrasonic Irradiation: The use of ultrasound has been reported to enhance the rate of nitro group reduction with iron powder, often leading to shorter reaction times and high yields.[4][8][16]

Data Summary: Comparison of Reduction Methods

The following table provides a comparative overview of common methods for the reduction of bromonitroaromatics, highlighting their pros and cons regarding debromination.

MethodCatalyst/ReagentTypical ConditionsDebromination RiskAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C1-50 atm H₂, RT-80°CHighHigh reaction rates, clean workup.Prone to causing dehalogenation.[1][2]
H₂, Raney Ni1-50 atm H₂, RT-80°CLow to ModerateGood alternative to Pd/C to avoid dehalogenation.[1][3]Can be pyrophoric, requires careful handling.
H₂, Pt/C (sulfided)1-50 atm H₂, RT-80°CLowHigh selectivity for nitro group over halogens.[2]May be less active than Pd/C.
Transfer Hydrogenation Hydrazine, Pd/CReflux in alcoholModerateAvoids use of H₂ gas.[1]Debromination can still occur.
Formic acid, Co-Zn/N-C100°CLowEfficient and robust non-noble metal catalyst.[17]Requires specific catalyst preparation.
Metal-Acid Reduction Fe, HCl/AcOHRefluxVery LowRobust, inexpensive, and highly selective.[3][4][5]Stoichiometric metal waste, potentially harsh acidic conditions.
SnCl₂·2H₂OReflux in EtOHVery LowMild and highly selective for nitro groups.[2][8][9]Workup can be challenging due to tin salts.[9]
Fe, CaCl₂60°C in EtOH/H₂OVery LowMild conditions, short reaction times, high yields.[5][6][7]Heterogeneous reaction mixture.

Experimental Protocols

Protocol 1: Chemoselective Reduction using Iron and Calcium Chloride[6]

This protocol is based on the work of Chandrappa et al. and is highly effective for the chemoselective reduction of nitroarenes in the presence of halides.

Materials:

  • Bromonitroaromatic substrate

  • Iron powder (Fe)

  • Calcium chloride (CaCl₂)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine the bromonitroaromatic substrate (1 equivalent), iron powder (3-5 equivalents), and calcium chloride (1 equivalent).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Stir the mixture vigorously at 60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-60 minutes.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron residues.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the desired bromoaniline.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate[2]

This is a standard protocol for the mild and selective reduction of nitro groups.

Materials:

  • Bromonitroaromatic substrate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve the bromonitroaromatic substrate (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80°C) under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Basify the mixture by slowly adding 5% aqueous NaHCO₃ or NaOH with stirring until the pH is approximately 7-8. This will precipitate tin salts.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Visualized Workflows and Mechanisms

Decision-Making Workflow for Method Selection

The following diagram provides a decision-making tree to guide your selection of an appropriate reduction method.

G start Start: Bromonitroaromatic Substrate q1 Is debromination with Pd/C a known issue? start->q1 try_pdc Proceed with Catalytic Hydrogenation (H₂/Pd/C) under mild conditions q1->try_pdc No q2 Other sensitive groups present? (e.g., alkenes, alkynes) q1->q2 Yes a1_yes Yes a1_no No metal_acid Use Metal-Acid System (Fe/HCl, Fe/CaCl₂, or SnCl₂) q2->metal_acid Yes transfer_h Consider Transfer Hydrogenation (e.g., Hydrazine/Raney Ni) q2->transfer_h No a2_yes Yes a2_no No G sub Ar-Br pd_surface Pd(0) Surface sub->pd_surface oxidative_add Oxidative Addition Ar-Pd(II)-Br pd_surface->oxidative_add Adsorption h2 H₂ h2->pd_surface reductive_elim Reductive Elimination Ar-H oxidative_add->reductive_elim H⁻ attack debrom_prod Ar-H (Debrominated Product) reductive_elim->debrom_prod Product Release

Sources

Validation & Comparative

Validating Structure of Azaindazole Intermediates by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In medicinal chemistry, azaindazoles are privileged scaffolds due to their bioisosteric relationship with indazoles and indoles. However, their synthesis presents a persistent challenge: regioisomerism . The alkylation or arylation of the pyrazole ring nitrogens (N1 vs. N2) is often governed by a subtle interplay of kinetic and thermodynamic factors, leading to mixtures that are difficult to distinguish by standard 1D NMR.

This guide objectively compares X-ray crystallography against spectroscopic alternatives (NMR, IR, MS) for the structural validation of azaindazole intermediates. It provides a field-proven workflow for researchers to definitively assign regiochemistry, ensuring downstream structure-activity relationship (SAR) data integrity.

Part 1: The Challenge – N1 vs. N2 Regioisomerism

The core difficulty in azaindazole chemistry is the tautomeric equilibrium of the pyrazole ring. When an electrophile (


) is introduced, reaction can occur at either nitrogen.
  • N1-Alkylation: Often thermodynamically favored (maintains aromaticity of the fused ring system in some isomers).

  • N2-Alkylation: Often kinetically favored or influenced by steric hindrance and solvent effects (e.g., dipole interactions).

Why Standard NMR Fails: In 1D


 NMR, the diagnostic shift of the alkyl group or the ring protons is often insufficient to distinguish isomers definitively. The lack of a proton on the substituted nitrogen removes crucial scalar coupling (

-coupling) information. While 2D NMR (NOESY/ROESY) can suggest proximity, it relies on through-space interactions that may be ambiguous if the

-group is flexible or lacks protons near the ring junction.

Part 2: Comparative Analysis – X-ray vs. Alternatives[1]

The following table compares the efficacy of X-ray crystallography against other structural determination methods specifically for azaindazole regioisomers.

FeatureX-ray Crystallography 2D NMR (NOESY/HMBC) DFT Calculation Mass Spectrometry
Certainty Absolute (Gold Standard) Moderate to HighPredictive (Hypothetical)Low (Isomers have identical Mass)
Direct Evidence 3D Electron Density MapThrough-space/bond correlationsCalculated Energy MinimaFragmentation patterns
Sample State Single Crystal (Solid)SolutionVirtualGas Phase/Solution
Ambiguity None (if crystal diffracts)High (if NOE signals are weak)Moderate (depends on basis set)High
Time to Result 1-3 Days (inc. growth)1-4 Hours1-2 Days< 1 Hour
Cost High (instrument/time)ModerateLow (compute time)Low
Expert Insight

"While NMR is the workhorse of daily synthesis, it is inferential. X-ray crystallography is direct observation. In late-stage drug development, proceeding with an inferred structure that turns out to be the wrong regioisomer can cost millions in wasted SAR cycles. Validate early with X-ray. "

Part 3: Strategic Validation Workflow

The following decision tree outlines the logical flow for validating azaindazole structures.

ValidationWorkflow Start Synthesis of Azaindazole Intermediate NMR1D 1. Run 1H & 13C NMR Start->NMR1D Decision1 Are signals distinct & consistent with literature? NMR1D->Decision1 NMR2D 2. Run 2D NMR (NOESY, HMBC, HSQC) Decision1->NMR2D No / Ambiguous Assign Assign Structure (Provisional) Decision1->Assign Yes (High Confidence) Decision2 Is NOE/HMBC unambiguous? NMR2D->Decision2 Decision2->Assign Yes Cryst 3. Initiate Crystallization Decision2->Cryst No (Critical Path) XRD 4. X-ray Diffraction (SC-XRD) Cryst->XRD Solve Solve Structure (Direct Methods) XRD->Solve

Figure 1: Decision matrix for structural assignment. Note that X-ray is the definitive step when spectroscopic data is ambiguous.

Part 4: Experimental Protocol – Single Crystal Growth

Obtaining a single crystal is the primary bottleneck. Azaindazoles are often planar and prone to stacking (twinning). The following protocol uses Solvent Layering , which is superior to evaporation for generating high-quality diffraction crystals of heterocycles.

Method: Liquid-Liquid Diffusion (Layering)

Objective: Slowly reduce solubility of the target compound to promote ordered lattice formation.

Reagents:

  • Solvent A (Good Solvent): DCM, Chloroform, or DMSO (dissolves compound well).

  • Solvent B (Anti-Solvent): Hexane, Pentane, or Diethyl Ether (compound is insoluble).

Step-by-Step Protocol:

  • Dissolution: Dissolve ~10-20 mg of the azaindazole intermediate in the minimum amount of Solvent A (e.g., 0.5 mL DCM) in a narrow glass vial (HPLC vial or NMR tube). Filter if any particulate matter remains.

  • Layering: Carefully pipette Solvent B (e.g., 1.0 mL Hexane) down the side of the vial. Crucial: Do not mix. You want a distinct interface between the dense halogenated solvent and the lighter alkane.

  • Equilibration: Cap the vial tightly. Place in a vibration-free area at constant temperature (20°C or 4°C).

  • Observation: Over 24-72 hours, the solvents will diffuse. Crystals will form at the interface or on the glass walls.

  • Harvesting: Examine under a polarized light microscope. Select a single, non-cracked crystal with sharp edges (approx. 0.1–0.3 mm size).[1]

Data Collection Parameters (Standard)
  • Temperature: 100 K (Cryostream) to reduce thermal motion and increase resolution.

  • Source: Cu K

    
     (
    
    
    
    = 1.54184 Å) is preferred for small organic molecules to maximize diffraction intensity, though Mo K
    
    
    is acceptable.
  • Refinement Target:

    
     < 5% is the standard for publication-quality structures.
    

Part 5: Case Study Logic – Interpreting the Data

When analyzing the X-ray data, focus on the C-N bond lengths and bond angles at the alkylation site.

  • Electron Density Map: The

    
     map will clearly show the position of the alkyl group relative to the pyridine ring nitrogen.
    
  • Bond Geometries:

    • N1-Alkylated: The C-N1-N2 angle and bond lengths will correspond to a specific tautomeric form (often localized double bonds).

    • N2-Alkylated: The quinoid-like character of the benzene ring (in some isomers) or changes in the pyrazole ring bond lengths provide secondary confirmation.

Self-Validating Check: Does the X-ray structure explain the ambiguous NMR signals?

  • Example: If NOESY showed a weak signal between the alkyl group and a ring proton, the X-ray structure should show a distance of < 5 Å between these atoms. If the distance is > 5 Å, the NMR signal was an artifact, and the X-ray result corrects the assignment.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Link

  • Comparison of NMR and X-ray Crystallography in Drug Discovery. News-Medical, 2019. Link

  • Guide for Crystallization of Organic Compounds. University of Fribourg, 2016. Link

  • Selective N2-Alkylation of Indazole. WuXi Biology, 2022. Link

Sources

Comparative Reactivity Guide: 2-Nitro vs. 3-Nitro Pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In heterocyclic synthesis, the position of the nitro group on the pyridine ring dictates two fundamentally different reactivity profiles. 2-Nitropyridine functions primarily as an electrophile in Nucleophilic Aromatic Substitution (


), where the nitro group acts as a labile leaving group (nucleofuge). In contrast, 3-nitropyridine  is kinetically inert to 

displacement of the nitro group; its utility lies in its stability as a scaffold for reduction to 3-aminopyridine or functionalization via Vicarious Nucleophilic Substitution (VNS).

This guide delineates the mechanistic divergence, synthesis strategies, and validated protocols for handling these isomers.

Electronic Structure & Mechanistic Basis

The reactivity difference is governed by the ability of the pyridine ring nitrogen to stabilize the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack.

The 2-Nitro Isomer ( Active)

When a nucleophile attacks the C-2 position, the negative charge in the transition state can be delocalized onto the electronegative ring nitrogen. This resonance stabilization lowers the activation energy, making the nitro group—a potent electron-withdrawing group (EWG)—an excellent leaving group.

  • Key Insight: The order of leaving group ability in 2-substituted pyridines often follows

    
    . The 2-nitro group is often more labile than a 2-chloro substituent.
    
The 3-Nitro Isomer ( Inert)

Attack at the C-3 position results in an anionic intermediate where the negative charge cannot be delocalized onto the ring nitrogen without disrupting aromaticity or invoking unstable resonance forms. Consequently, direct displacement of the 3-nitro group is energetically unfavorable.

  • Key Insight: 3-Nitropyridine behaves more like nitrobenzene. Reactivity is directed towards the reduction of the nitro group or electrophilic attack at the ring carbons (though the ring is highly deactivated).

Reactivity Decision Matrix

ReactivityProfile Input Nitropyridine Isomer Iso2 2-Nitropyridine (alpha-isomer) Input->Iso2 Iso3 3-Nitropyridine (beta-isomer) Input->Iso3 Meisenheimer2 Intermediate Stabilized by Ring Nitrogen Iso2->Meisenheimer2 + Nucleophile Meisenheimer3 No Stabilization by Ring Nitrogen Iso3->Meisenheimer3 + Nucleophile PathRed Nitro Reduction to Amine Iso3->PathRed + H2/Cat or Metal PathVNS Vicarious Nucleophilic Substitution (VNS) Iso3->PathVNS + Carbanion PathSnAr S_NAr Displacement of Nitro Group Meisenheimer2->PathSnAr Low Activation Energy Meisenheimer3->PathSnAr Blocked (High Energy)

Figure 1: Mechanistic decision tree illustrating why 2-nitropyridine undergoes displacement while 3-nitropyridine favors reduction.

Synthesis & Preparation Strategies

The preparation of these isomers requires distinct strategies due to the electronic bias of the pyridine ring.

Feature2-Nitropyridine3-Nitropyridine
Direct Nitration Impossible. Electrophilic attack on pyridine favors C-3, but yield is <5% due to ring deactivation.Feasible but harsh. Requires

or high temp. Involves a [1,5]-sigmatropic shift mechanism.
Primary Route Oxidation of 2-Aminopyridine. Nitration of Pyridine (Industrial) or Reduction of 2-chloro-3-nitropyridine.
Reagents

(Peracid oxidation).

(Oleum) or

.
Stability Prone to rearrangement to 3-nitro isomer under thermal/acidic stress.Thermally stable.

Experimental Protocols

Protocol A: Nucleophilic Displacement of 2-Nitropyridine ( )

Objective: Synthesis of 2-methoxypyridine via displacement of the nitro group. This demonstrates the "labile leaving group" character of the 2-isomer.

Reagents:

  • 2-Nitropyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.2 equiv)

  • Methanol (anhydrous)

Workflow:

  • Dissolution: Dissolve 2-nitropyridine in anhydrous methanol under

    
     atmosphere.
    
    • Note: The solution will be yellow.

  • Addition: Add NaOMe solution dropwise at 0°C.

    • Mechanistic Check: Exotherm indicates initiation of the reaction.

  • Reaction: Reflux for 2–4 hours.

    • Monitoring: Monitor via TLC (SiO2, 20% EtOAc/Hexane). The starting material (Rf ~0.4) will disappear, replaced by the product (Rf ~0.6).

  • Quench: Cool to RT and quench with saturated

    
    .
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    

Self-Validating Check:

  • Color Shift: The reaction mixture typically shifts from bright yellow (nitro compound) to colorless or pale yellow (alkoxy product).

  • NMR: Loss of the downfield signals associated with the electron-poor nitro-substituted ring.

Protocol B: Reduction of 3-Nitropyridine

Objective: Synthesis of 3-aminopyridine. This demonstrates the stability of the 3-position to displacement, allowing for functional group interconversion.

Reagents:

  • 3-Nitropyridine (1.0 equiv)[1]

  • Iron Powder (325 mesh, 5.0 equiv)

  • Acetic Acid (glacial) / Ethanol (1:1 v/v)

Workflow Visualization:

ReductionWorkflow Step1 Step 1: Activation Suspend Fe powder in AcOH/EtOH Heat to 60°C to activate surface Step2 Step 2: Addition Add 3-Nitropyridine portion-wise (Control Exotherm!) Step1->Step2 Step3 Step 3: Reflux Heat to 90°C for 2 hours Monitor: Disappearance of yellow color Step2->Step3 Step4 Step 4: Basification Cool, filter Fe sludge Adjust pH to >10 with NaOH Step3->Step4 Step5 Step 5: Extraction Extract with EtOAc (3x) Amine is highly soluble in organics Step4->Step5

Figure 2: Iron-mediated reduction workflow for 3-nitropyridine.

Self-Validating Check:

  • Solubility: 3-Nitropyridine is sparingly soluble in water; 3-Aminopyridine is highly water-soluble but extractable at high pH.

  • TLC: The amine product will streak significantly on silica unless treated with triethylamine; it will stain purple/red with Ninhydrin (confirming primary amine).

Comparative Data Summary

Property2-Nitropyridine3-Nitropyridine
pKa (Conjugate Acid) -2.6 (Extremely weak base)0.8 (Weak base)

with

Fast (Yield >85%)No Reaction (or complex ring opening)
Reduction (

)
Yields 2-aminopyridineYields 3-aminopyridine (Yield >90%)
Major Byproduct Risk Hydrolysis to pyridone if water is present.Azoxy/Azo coupling if reduction is incomplete.
Commercial Availability Lower (often made in situ)High (Standard building block)

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Bakke, J. M., et al. (1999). "The Synthesis of

    
    -nitropyridine compounds." Acta Chemica Scandinavica, 53, 141. 
    
  • Organic Syntheses. (1951). "3-Aminopyridine."[2][3] Org.[4] Synth. 31, 7. (Protocol for reduction of 3-nitropyridine).

  • Spivey, A. C., & Arseniyadis, S. (2004). "Nucleophilic aromatic substitution of hydrogen (SNH) on nitroarenes." Angewandte Chemie International Edition, 43(41), 5436-5441. (Discusses VNS reactivity of 3-nitropyridine).
  • Katritzky, A. R. (1957). "Preparation and Reactions of 2-Nitropyridine-1-oxides." Journal of the American Chemical Society, 79(14), 3836.

Sources

A Comparative Benchmarking Guide to the Synthetic Routes of 3-Methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methoxy-2-nitropyridine Derivatives

3-Methoxy-2-nitropyridine serves as a pivotal building block in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the methoxy and nitro groups on the pyridine ring offers a versatile platform for further functionalization. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the methoxy group can influence the regioselectivity of reactions and can be a key pharmacophoric feature. This guide provides a comprehensive comparison of the primary synthetic routes to 3-methoxy-2-nitropyridine, offering an in-depth analysis of their respective methodologies, yields, and practical considerations to aid researchers in selecting the most suitable pathway for their specific needs.

Comparative Analysis of Synthetic Strategies

Two principal synthetic strategies emerge from the literature for the preparation of 3-methoxy-2-nitropyridine: the direct nitration of 3-methoxypyridine and a two-step approach involving the nitration of 3-hydroxypyridine followed by O-methylation. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

ParameterRoute 1: Direct Nitration of 3-MethoxypyridineRoute 2: Nitration of 3-Hydroxypyridine & O-Methylation
Starting Material 3-Methoxypyridine3-Hydroxypyridine
Number of Steps 12
Key Reagents Nitrating agent (e.g., HNO₃/H₂SO₄)Nitrating agent, Methylating agent (e.g., Dimethyl Sulfate)
Reported Overall Yield Moderate (Specific yield data is scarce in literature)Good (up to ~73% over two steps)
Key Challenges Potential for side reactions, control of regioselectivity.Two separate reaction setups and purifications required.

Route 1: Direct Nitration of 3-Methoxypyridine

This approach is the most direct, involving the electrophilic nitration of commercially available 3-methoxypyridine. The methoxy group, being an ortho-, para-director, and the pyridine nitrogen, which is protonated under strongly acidic conditions, collaboratively direct the incoming nitro group to the 2-position.[1]

Causality Behind Experimental Choices:

The use of a strong acid mixture, such as nitric acid in concentrated sulfuric acid, is crucial for the nitration of the pyridine ring, which is inherently electron-deficient and further deactivated upon protonation of the ring nitrogen under acidic conditions. The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Experimental Protocol: Nitration of 3-Methoxypyridine

To a stirred solution of 3-methoxypyridine in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (typically 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base, such as sodium carbonate or ammonium hydroxide, to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization or column chromatography.

Trustworthiness and Self-Validation:

The regioselectivity of this reaction is a key validation point. The expected product, 3-methoxy-2-nitropyridine, can be unequivocally identified by spectroscopic methods such as ¹H NMR, where the coupling patterns of the aromatic protons will be distinct from other possible isomers. For instance, the proton at the 6-position is expected to be a doublet of doublets due to coupling with the protons at the 4- and 5-positions.

Diagram of the Direct Nitration Workflow

G cluster_0 Route 1: Direct Nitration 3-Methoxypyridine 3-Methoxypyridine Reaction Reaction 3-Methoxypyridine->Reaction Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Reaction 3-Methoxy-2-nitropyridine 3-Methoxy-2-nitropyridine Reaction->3-Methoxy-2-nitropyridine G cluster_1 Route 2: Two-Step Synthesis 3-Hydroxypyridine 3-Hydroxypyridine Nitration Nitration 3-Hydroxypyridine->Nitration HNO3/H2SO4 3-Hydroxy-2-nitropyridine 3-Hydroxy-2-nitropyridine Nitration->3-Hydroxy-2-nitropyridine Methylation Methylation 3-Hydroxy-2-nitropyridine->Methylation Dimethyl Sulfate, Base 3-Methoxy-2-nitropyridine 3-Methoxy-2-nitropyridine Methylation->3-Methoxy-2-nitropyridine

Sources

Literature review of kinase inhibitor scaffolds using pyridine blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of ATP-competitive kinase inhibitors, the choice of the central scaffold is the primary determinant of potency and selectivity.[1] While the purine ring of ATP suggests a pyrimidine-based mimic, the pyridine scaffold has emerged as a superior alternative in specific contexts, offering a distinct balance of lipophilicity (LogP), aqueous solubility, and metabolic stability.[1]

This guide analyzes the utility of pyridine blocks—specifically 2-aminopyridines and pyridine-carboxamides —as hinge-binding motifs. We compare their performance against pyrimidine and quinoline alternatives, supported by experimental data from FDA-approved therapeutics like Sorafenib and Crizotinib.[1]

The Structural Rationale: Pyridine as a Hinge Binder[2][3][4]

The ATP-binding pocket of a kinase is defined by the "hinge region," a flexible segment connecting the N- and C-terminal lobes.[1] To achieve high-affinity binding, an inhibitor must establish hydrogen bonds with the backbone carbonyls and amines of this region.

Mechanism of Action

The pyridine nitrogen (N1) acts as a critical Hydrogen Bond Acceptor (HBA).[1] When substituted at the 2-position (e.g., 2-aminopyridine), the exocyclic amine acts as a Hydrogen Bond Donor (HBD).[1] This creates a donor-acceptor (D-A) motif that perfectly complements the acceptor-donor pattern often found in kinase hinges (e.g., the Met-Glu-Met triad).[1]

Pathway Visualization: The Hinge Interaction

The following diagram illustrates the topological interaction between a 2-aminopyridine scaffold and a generic kinase hinge region.

HingeBinding Kinase_Hinge Kinase Hinge Region (Backbone Residues) Inhibitor Inhibitor Scaffold (2-Aminopyridine) Kinase_Hinge->Inhibitor H-Bond Acceptor (Pyridine N) Inhibitor->Kinase_Hinge H-Bond Donor (Exocyclic NH2) ATP_Pocket ATP Binding Pocket (Hydrophobic Cleft) Inhibitor->ATP_Pocket Van der Waals Interactions

Figure 1: Schematic representation of the bidentate hydrogen bonding network between a 2-aminopyridine inhibitor and the kinase hinge region.[1][2][3]

Comparative Scaffold Analysis

Why choose pyridine over its isosteres? The table below objectively compares pyridine against common alternatives based on physicochemical properties and synthetic utility.

Table 1: Comparative Performance of Kinase Inhibitor Scaffolds

FeaturePyridine Scaffold Pyrimidine Scaffold Quinoline/Indazole
H-Bonding Capacity Moderate (1 Acceptor).[1] Excellent when substituted (e.g., 2-amino).[1]High (2 Acceptors).[1] Can be too polar for some pockets.[1]High (Fused rings provide extensive contacts).[1]
Solubility (Aq) High. Pyridine N is basic (pKa ~5.2), forming salts easily.[1]Moderate to High.Low. Fused rings increase lipophilicity significantly.[1]
Metabolic Stability High. Less prone to oxidative metabolism than electron-rich phenyl rings.Moderate. The 4-position is often labile.Variable.
Selectivity Potential High. Monocyclic nature allows flexible "decoration" to probe unique pockets.[1]Moderate. Often mimics ATP too closely (promiscuous).[1]Low to Moderate. Rigid structure limits conformational adaptation.
Synthetic Access Excellent. Suzuki/Buchwald couplings are highly optimized.Good.Moderate. Multi-step ring formation often required.

Expert Insight: While pyrimidines (e.g., Imatinib) are closer ATP mimics, pyridines (e.g., Sorafenib) often provide better pharmacokinetic profiles due to reduced molecular weight and tunable basicity.[1]

Case Studies & Performance Data

Case A: Sorafenib (The Pyridine-Carboxamide)

Sorafenib utilizes a pyridine-carboxamide core.[1] The pyridine ring does not bind the hinge directly in the canonical sense but orients the urea "warhead" and improves solubility.

  • Target: VEGFR, PDGFR, RAF.[1]

  • Structural Role: The pyridine ring participates in a water-mediated H-bond network and stabilizes the "DFG-out" inactive conformation of the kinase.

  • Performance Data:

    • Raf-1 IC50: 6 nM[1]

    • VEGFR-2 IC50: 90 nM[1]

    • Solubility: The pyridine nitrogen allows for hydrochloride salt formation, critically improving bioavailability compared to a phenyl analog [1].

Case B: Crizotinib (The 2-Aminopyridine)

Crizotinib represents the classic "hinge binder" design.[1]

  • Target: ALK, ROS1, c-MET.[1][4]

  • Structural Role: The 2-aminopyridine moiety forms a direct bidentate H-bond with residues Glu1197 and Met1199 in the ALK hinge region [2].[2]

  • Performance Data:

    • ALK IC50: 24 nM[1]

    • c-MET IC50: 8 nM[1]

    • Selectivity: Highly selective against >100 other kinases due to the specific shape complementarity of the pyridine substituents.

Experimental Protocols

To validate pyridine-based inhibitors, we utilize a standardized synthesis and testing workflow.[1]

Synthesis: Suzuki-Miyaura Coupling

The most robust method to functionalize pyridine blocks is Palladium-catalyzed cross-coupling.

Protocol:

  • Reagents: 2-amino-5-bromopyridine (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 90°C under N2 atmosphere for 4-12 hours.

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via silica gel chromatography (Hexane/EtOAc gradient).

SuzukiCoupling Start Halopyridine (R-X) Catalyst Pd(0) Cycle Oxidative Addition Start->Catalyst Boronic Boronic Acid (Ar-B(OH)2) Base Base Activation (K2CO3) Boronic->Base Product Coupled Pyridine Scaffold Catalyst->Product Reductive Elimination Base->Catalyst Transmetallation

Figure 2: Workflow for the Suzuki-Miyaura coupling of pyridine scaffolds.[1]

Validation: TR-FRET Kinase Assay

We recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for determining IC50 values.[1] This assay is less sensitive to compound fluorescence (common in heterocycles) than standard fluorescence intensity.[1]

Protocol:

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

  • Inhibitor: Serial dilute the pyridine compound in DMSO (1% final concentration).

  • Tracer: Add Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Add Europium-labeled anti-kinase antibody.

  • Incubation: Incubate for 1 hour at Room Temperature.

  • Detection: Measure FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).

  • Analysis: Plot FRET ratio vs. log[Inhibitor] to determine IC50.

Future Outlook: Allosteric Pyridines[1]

The next generation of kinase inhibitors is moving beyond the ATP pocket. Pyridine scaffolds are proving essential in Type III (Allosteric) inhibitors .[1] By attaching a pyridine ring to a hydrophobic "tail," researchers can target the back-pocket of the kinase, locking it in an inactive conformation.[1] This approach, seen in third-generation EGFR inhibitors, overcomes resistance mutations (e.g., T790M) that sterically hinder traditional ATP-mimetic pyridines [3].[1]

References

  • Wilhelm, S. et al. (2006).[1] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1] Nature Reviews Drug Discovery, 5(10), 835-844.[1] Link

  • Cui, J. J. et al. (2011).[1] Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK).[1] Journal of Medicinal Chemistry, 54(18), 6342-6363.[1] Link[1]

  • Laufer, S. A. et al. (2020).[1] Pyridine-based inhibitors of p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry, 63(20).[1] Link[1]

  • Miyaura, N. & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.